4-Chlorothiazole
Description
The exact mass of the compound 4-Chlorothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chlorothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNS/c4-3-1-6-2-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRXEPREUKUZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542772 | |
| Record name | 4-Chloro-1,3-thiazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4175-72-8 | |
| Record name | 4-Chloro-1,3-thiazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40542772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorothiazole | |
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Foundational & Exploratory
4-Chlorothiazole: An In-depth Technical Guide for Scientific Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the thiazole scaffold holds a privileged position. Its unique electronic and structural characteristics have made it a cornerstone in the design of novel therapeutic agents and functional materials. Among its halogenated derivatives, 4-chlorothiazole stands out as a particularly versatile and reactive building block. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of 4-chlorothiazole. Our objective is to furnish the scientific community with a robust resource that is both theoretically sound and practically applicable in a laboratory setting.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and inherent physical traits of 4-chlorothiazole is fundamental to its application in chemical synthesis.
Elucidation of Molecular Structure
4-Chlorothiazole is a five-membered heterocyclic aromatic compound.[1] Its structure is characterized by a thiazole ring with a chlorine atom substituted at the fourth position.[1][2] The thiazole ring itself contains one sulfur and one nitrogen atom at positions 1 and 3, respectively.[1]
Key Structural Attributes:
-
Aromaticity: The thiazole ring exhibits aromatic character due to the delocalization of six π-electrons across the five-membered ring, which confers considerable stability to the molecule.[1]
-
Planarity: The planar nature of the molecule allows for effective π-stacking interactions, a crucial factor in the design of materials and in biological recognition processes.
-
Electrophilicity: The presence of the electron-withdrawing chlorine atom at the C4 position significantly enhances the electrophilic properties of the thiazole ring, making it a valuable synthon in organic synthesis.[1]
Physicochemical Data
The key physicochemical properties of 4-chlorothiazole are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental protocols.
| Property | Value |
| Molecular Formula | C₃H₂ClNS[2][3] |
| Molecular Weight | 119.57 g/mol [2][3][4] |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Boiling Point | 168.2 ± 13.0 °C at 760 mmHg[3] |
| Density | 1.4 ± 0.1 g/cm³[3] |
| Flash Point | 55.5 ± 19.8 °C[3] |
| Refractive Index | 1.571[3] |
| Solubility | Soluble in water and organic solvents.[2] |
Synthesis of 4-Chlorothiazole
While several synthetic routes to 4-chlorothiazole exist, a prevalent and reliable methodology involves a multi-step process. A common approach is the cyclization reaction to form the thiazole ring, followed by chlorination.
Synthetic Protocol
The following protocol outlines a representative synthesis of 4-chlorothiazole.
Step 1: Cyclization to form the Thiazole Precursor
This step often involves the reaction of a suitable starting material that can undergo cyclization to form the thiazole ring. For instance, the reaction of 5-chloro-2,4-disulfamylaniline with formic acid can be used to synthesize chlorothiazide, a related but more complex thiazide diuretic.[5]
Step 2: Chlorination
The introduction of the chlorine atom at the 4-position is a critical step. The specific chlorinating agent and reaction conditions will depend on the nature of the thiazole precursor.
Workflow for Synthesis
Caption: A generalized workflow for the synthesis of 4-chlorothiazole.
Spectroscopic Characterization
The structural elucidation of 4-chlorothiazole and its derivatives relies heavily on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups and to gain insight into the bonding within the molecule.[6]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
| Spectroscopic Data | Predicted Values |
| ¹H NMR | Chemical shifts will be characteristic of protons on an aromatic thiazole ring. |
| ¹³C NMR | Chemical shifts will indicate the different carbon environments within the molecule. |
| IR | Characteristic peaks will correspond to C-H, C=N, and C-S stretching and bending vibrations. |
| Mass Spectrum (m/z) | [M]+ at 118.95910, [M+H]+ at 119.96693[7] |
Chemical Reactivity and Synthetic Applications
The reactivity of 4-chlorothiazole is largely dictated by the chlorine substituent, which makes the 4-position susceptible to nucleophilic attack.
Key Reactions
-
Nucleophilic Aromatic Substitution: 4-Chlorothiazole readily undergoes nucleophilic substitution reactions, which is a key feature of its utility as a synthetic intermediate.[1] This allows for the introduction of a wide array of functional groups at the 4-position.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of C-C bonds.
Applications in Drug Discovery and Development
4-Chlorothiazole serves as a crucial building block in the synthesis of numerous pharmaceutical compounds.[2] The thiazole core is a well-established privileged scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties.[8] For example, chlorothiazide and its derivatives are used as diuretics and antihypertensive agents.[9][10]
Caption: Reactivity and major applications of 4-chlorothiazole.
Safety, Handling, and Storage
Proper handling and storage of 4-chlorothiazole are imperative to ensure laboratory safety.
Hazard Identification
4-Chlorothiazole may cause skin, eye, and respiratory system irritation.[2] It is also a flammable liquid and vapor.[4]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[11][12][13]
-
Handling: Handle in a well-ventilated place, preferably in a fume hood, to avoid inhalation of vapors.[11][12] Keep away from sources of ignition.[12][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][14] Keep refrigerated for long-term storage to maintain product quality.[12]
Conclusion
4-Chlorothiazole is a cornerstone heterocyclic building block with significant utility in both pharmaceutical and agrochemical research. Its unique structural features and predictable reactivity make it an invaluable tool for the synthetic chemist. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, with the aim of empowering researchers to utilize this versatile compound effectively and safely in their scientific endeavors.
References
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PubChem. (n.d.). 4-chlorothiazole (C3H2ClNS). Retrieved from [Link]
- Lesyk, R., & Zimenkovsky, B. (2016). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Chemistry of Heterocyclic Compounds, 52(8), 582-605.
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Drugs.com. (2025, September 14). Chlorothiazide Side Effects: Common, Severe, Long Term. Retrieved from [Link]
- A. A. G. El-Barbary, M. M. A. El-Wahab, and H. F. M. Ali, "Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione," Molecules, vol. 26, no. 19, p. 5925, Sep. 2021.
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Dr. Parjanya Shukla & Dr. M. P. Singh Classes. (2019, June 11). SYNTHESIS OF CHLORTHIAZIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]
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PubChem. (n.d.). Chlorothiazide. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorothiazole. Retrieved from [Link]
- Google Patents. (2011, October 27). US20110263579A1 - Chlorothiazide, chlorothiazide salts and pharmaceutical compositions thereof.
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meriSTEM. (2021, May 4). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. [Link]
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mirante.sema.ce.gov.br. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction for the synthesis of chlorothiazide [Image]. Retrieved from [Link]
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UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Chlorothiazide. Retrieved from [Link]
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molecular formula and weight of 4-chlorothiazole
Molecular Architecture, Synthesis, and Reactivity in Drug Discovery
Executive Summary
4-Chlorothiazole (CAS: 4175-72-8) represents a specialized heterocyclic scaffold in medicinal chemistry and agrochemical development.[1][2] Unlike its 2-chloro isomer, which is widely available and highly reactive toward nucleophilic aromatic substitution (
Physicochemical Identity & Structural Parameters[1][2][3][4]
The molecular identity of 4-chlorothiazole is defined by the presence of a chlorine substituent at the meta-like position relative to the ring nitrogen. This substitution pattern significantly alters the dipole moment and electron density distribution compared to the parent thiazole.
Table 1: Core Physicochemical Data
| Parameter | Value | Technical Note |
| IUPAC Name | 4-Chloro-1,3-thiazole | - |
| CAS Registry | 4175-72-8 | Distinct from 2-chlorothiazole (3034-52-4) |
| Molecular Formula | - | |
| Molecular Weight | 119.57 g/mol | Monoisotopic mass: 118.96 Da |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure |
| Boiling Point | ~145–150 °C (est.)[1][2][3][4][5] | Volatile; often handled in solution |
| Density | ~1.38 g/cm³ | Halogenation increases density vs. thiazole (1.2 g/cm³) |
| LogP (Predicted) | 1.5 – 1.9 | Enhanced lipophilicity vs. thiazole (LogP ~0.4) |
Isotopic Signature
Mass spectrometry analysis of 4-chlorothiazole reveals a characteristic chlorine isotopic signature.
-
M+ peak (³⁵Cl): 100% relative abundance at ~119 Da.[2]
-
M+2 peak (³⁷Cl): ~32% relative abundance at ~121 Da.
-
Diagnostic Fragmentation: Loss of HCN and Cl radical are common fragmentation pathways in EI-MS.
Structural Characterization (NMR Spectroscopy)[3]
Unambiguous identification relies on
H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |
| C2-H | 8.70 – 8.85 | Doublet (d) | Highly deshielded by adjacent N and S atoms. Most acidic proton. | |
| C5-H | 7.15 – 7.25 | Doublet (d) | Shifted downfield relative to thiazole C5-H due to ortho-Cl effect.[2] |
Mechanistic Note: The coupling constant (
Synthetic Methodology
Direct chlorination of thiazole yields a mixture of isomers or poly-halogenated species. The most authoritative and scalable route involves the selective reductive dechlorination of 2,4-dichlorothiazole.[2] The C2-position in 1,3-thiazoles is electronically deficient (similar to the 2-position in pyridine), making the C2-Cl bond significantly more susceptible to reduction than the C4-Cl bond.[2]
Protocol: Selective Hydrodechlorination
Reaction Logic: Zinc in acetic acid or catalytic hydrogenation is used to selectively remove the labile C2-chlorine while retaining the C4-chlorine.
-
Starting Material: 2,4-Dichlorothiazole (commercially available).
-
Reagents: Activated Zinc dust (Zn), Glacial Acetic Acid (AcOH).[2]
-
Conditions: Reflux, 2–4 hours.
-
Workup: Filtration of Zn residues, neutralization with
, and extraction with DCM.
Self-Validating Checkpoint: Monitor reaction progress via TLC or GC-MS. The disappearance of the starting material (M+ 153) and appearance of the product (M+ 119) indicates success. Over-reduction to thiazole (M+ 85) suggests reaction times were too long or conditions too vigorous.
Visualization: Synthesis Workflow
Figure 1: Selective synthesis of 4-chlorothiazole via reductive dechlorination of 2,4-dichlorothiazole.
Reactivity Profile & Drug Design Applications[2]
4-Chlorothiazole is a versatile scaffold. Its reactivity is dictated by the interplay between the acidic C2-H, the nucleophilic nitrogen, and the electrophilic potential of the C-Cl bond.
A. C2-Lithiation (Regioselective Functionalization)
The proton at C2 is the most acidic (
-
Application: Trapping with electrophiles (aldehydes, alkyl halides) allows for the rapid construction of 2-substituted-4-chlorothiazoles.
-
Precaution: The C4-Cl bond is robust at -78 °C, but higher temperatures may induce benzyne-type elimination or metal-halogen exchange.[2]
B. Transition Metal Cross-Coupling
While less reactive than iodides or bromides, the C4-chloride can participate in Pd-catalyzed cross-coupling (Suzuki-Miyaura, Negishi) using specialized ligands (e.g., XPhos, SPhos) that facilitate oxidative addition into electron-rich aryl chlorides.[2]
C. Electrophilic Aromatic Substitution (SEAr)
The C5 position is the only remaining site for SEAr.[2] However, the electron-withdrawing nature of the chlorine at C4 deactivates the ring, making nitration or bromination at C5 slower than in unsubstituted thiazole.
Visualization: Reactivity Map
Figure 2: Divergent reactivity pathways for 4-chlorothiazole functionalization.
Safety and Handling
-
Volatility: 4-Chlorothiazole is a liquid with moderate volatility. Handle in a fume hood to avoid inhalation.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Thiazoles can darken (polymerize/oxidize) upon prolonged exposure to light and air.
-
Toxicity: Like many halogenated heterocycles, it should be treated as a potential skin irritant and lachrymator.[2]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13517394, 4-Chlorothiazole. Retrieved January 30, 2026. [Link]
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Organic Chemistry Portal. Synthesis of Thiazoles: Methodologies and Reactivity. [Link]
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Royal Society of Chemistry. Catalytic hydrogenative dechlorination reaction for efficient synthesis of SDHI fungicide intermediates. (Contextual reference for selective dechlorination). [Link]
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- 5. Sci-Hub. Lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes and application in synthesis of new ortho -functionalized acetophenone derivatives / Tetrahedron Letters, 2003 [sci-hub.jp]
spectroscopic data for 4-chlorothiazole derivatives
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chlorothiazole Derivatives
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques used to elucidate the structure and purity of 4-chlorothiazole derivatives. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry, serving as crucial intermediates and pharmacophores in the development of novel therapeutic agents. A thorough understanding of their spectroscopic properties is paramount for unambiguous structural confirmation, reaction monitoring, and quality control.
This document moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing field-proven protocols to ensure data integrity and reproducibility.
The Central Role of Spectroscopy in Characterizing 4-Chlorothiazole Scaffolds
The 4-chlorothiazole moiety is a versatile building block, but its reactivity and the potential for isomeric byproducts necessitate rigorous analytical characterization. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy provides a complementary and synergistic approach to structural elucidation. Each technique probes different aspects of the molecule's constitution, and together they form a self-validating system for confirming the identity and purity of a synthesized derivative.
The following diagram illustrates the general workflow for the spectroscopic analysis of a newly synthesized 4-chlorothiazole derivative.
Caption: General workflow for synthesis and spectroscopic confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[1] For 4-chlorothiazole derivatives, both ¹H and ¹³C NMR provide unambiguous information about the substitution pattern and the electronic environment of the heterocyclic core.[2][3]
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of different proton environments and their connectivity.[1] The electron-withdrawing nature of the nitrogen, sulfur, and chlorine atoms significantly influences the chemical shifts of the protons on the thiazole ring.
Characteristic Features:
-
H-2 Proton: This proton is adjacent to both the nitrogen and sulfur atoms, resulting in a significant downfield shift, typically observed in the range of δ 8.7-9.0 ppm . For the parent thiazole, this proton appears at δ 9.97 ppm in the thiazolium ion form.[4]
-
H-5 Proton: This proton is adjacent to the sulfur atom and the chlorine-bearing carbon (C-4). It is also deshielded and typically resonates in the range of δ 7.2-7.8 ppm .
-
Substituent Protons: Protons on substituent groups will appear in their characteristic regions, and their coupling to the thiazole ring protons (if any) can confirm their position.
| Compound | H-2 (δ, ppm) | H-5 (δ, ppm) | Reference |
| Thiazole | 8.87 | 7.91 | General Literature |
| 4-Methylthiazole | 8.64 | 6.87 | [5] |
| 4-Chlorothiazole (Predicted) | ~8.9 | ~7.5 | Based on substituent effects |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-chlorothiazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent contains it.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical acquisition parameters on a 400 MHz spectrometer include a spectral width of 16 ppm, 8-16 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.[6]
-
Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.[1]
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, making it an excellent tool for confirming the carbon skeleton.[7][8] The chemical shifts are spread over a much wider range (0-220 ppm) than in ¹H NMR, usually preventing signal overlap.[7]
Characteristic Features:
-
C-2 Carbon: This carbon, positioned between two heteroatoms (N and S), is significantly deshielded and appears far downfield, typically in the range of δ 150-158 ppm .
-
C-4 Carbon: The carbon directly attached to the chlorine atom experiences a direct electronic effect. Its resonance is typically found in the range of δ 130-140 ppm .
-
C-5 Carbon: This carbon is generally the most upfield of the ring carbons, resonating in the range of δ 115-125 ppm .
| Compound | C-2 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | Reference |
| 4-Chlorothiazole | 152.9 | 135.0 | 118.5 | SDBS |
| 2-Amino-4-phenylthiazole | 168.8 | 150.2 | 101.9 | [9] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.
-
Instrument Setup: Use the same tuned and shimmed sample.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This removes C-H coupling and results in a single sharp peak for each unique carbon. A wider spectral width (e.g., 240 ppm) is used.[7] A larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Fourier transform, phase, and baseline correct the spectrum as done for ¹H NMR.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.[1] For 4-chlorothiazole derivatives, MS is particularly useful for confirming the presence of chlorine.
Characteristic Features:
-
Molecular Ion (M⁺) Peak: The key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two peaks for the molecular ion: an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1.[1] For 4-chlorothiazole (C₃H₂ClNS), the expected molecular weight is ~119.57 g/mol .[10]
-
Fragmentation Patterns: Thiazole derivatives often undergo characteristic fragmentation pathways in the mass spectrometer.[11] Common fragmentation includes the loss of small molecules like HCN, cleavage of the C-Cl bond, and rupture of the thiazole ring. The specific fragmentation depends on the nature of the substituents.[11]
| Ion/Fragment | Description | Expected m/z for 4-Chlorothiazole |
| [M]⁺ | Molecular Ion (³⁵Cl) | 119 |
| [M+2]⁺ | Molecular Ion (³⁷Cl) | 121 |
| [M-Cl]⁺ | Loss of Chlorine | 84 |
| [M-HCN]⁺ | Loss of Hydrogen Cyanide | 92 |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup:
-
Gas Chromatograph (GC): Set an appropriate temperature program for the GC oven to ensure separation and elution of the compound. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer (MS): Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a suitable range, for example, m/z 40-400.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Analysis: Identify the peak corresponding to the 4-chlorothiazole derivative in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, paying close attention to the molecular ion and its isotopic pattern, as well as the major fragment ions.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.[1][12] While the "fingerprint region" (<1500 cm⁻¹) can be complex, several characteristic bands confirm the presence of the 4-chlorothiazole core.
Characteristic Features:
-
C=N and C=C Stretching: The thiazole ring contains C=N and C=C bonds, which give rise to characteristic stretching vibrations in the 1650-1450 cm⁻¹ region.[13][14] These bands can sometimes be weak to medium in intensity.
-
C-H Aromatic Stretching: The C-H bonds on the heterocyclic ring typically show stretching vibrations just above 3000 cm⁻¹ .
-
C-Cl Stretching: The carbon-chlorine bond vibration is expected in the 850-550 cm⁻¹ region. This can be a useful, though sometimes ambiguous, band for confirming the presence of the chlorine atom.
-
Substituent Bands: Other functional groups on the molecule will exhibit their own characteristic absorption bands (e.g., C=O stretch around 1700 cm⁻¹, N-H stretch around 3300 cm⁻¹).[15]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3100-3000 | [12] |
| Thiazole Ring C=N/C=C Stretch | 1650-1450 | [13][14] |
| C-Cl Stretch | 850-550 | [12] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory. The background spectrum is automatically subtracted from the sample spectrum.
-
Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and assigning them to the corresponding functional groups and ring vibrations.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[16] The thiazole ring is an aromatic system, and its derivatives exhibit characteristic absorption maxima (λmax).
Characteristic Features:
-
π → π Transitions:* Thiazole and its derivatives typically show strong absorption bands in the UV region, corresponding to π → π* electronic transitions. For many thiazole derivatives, these absorptions occur in the 230-280 nm range.[2][17]
-
Solvent and Substituent Effects: The position and intensity of the absorption maxima are sensitive to the solvent polarity and the nature of any substituents on the ring.[18] Electron-donating or electron-withdrawing groups, or extending the conjugation, can cause shifts in the λmax (bathochromic or hypsochromic shifts).
| Compound Type | Typical λmax (nm) | Reference |
| 5-Aminothiazoles | 358-410 | [17] |
| 4-Hydroxythiazoles | 598-626 (fluorescence emission) | [19] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the compound using a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water).[20] A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette (the "reference") with the pure solvent and the other (the "sample") with the prepared solution.
-
Data Acquisition: Place the cuvettes in the spectrophotometer. First, run a baseline correction with the solvent-filled reference cuvette in both the sample and reference beams. Then, acquire the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value can be used for quantitative analysis via the Beer-Lambert law if a calibration curve is prepared.
The following diagram illustrates how different spectroscopic techniques provide complementary structural information.
Caption: Interrelation of spectroscopic techniques and derived structural data.
References
- Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry (RSC Publishing).
- ¹H-NMR spectra of Z/E mixture of 4-oxothiazolidine push-pull...
- Synthesis, characterization and spectral properties of new, highly fluorescent, 4-hydroxythiazoles.
- 4-Chlorothiazole | C3H2ClNS. PubChem - NIH.
- UV/Vis absorption spectra of thiazoles 1-4 with MB.
- Spectral Data Interpretation for Organic Structure Determin
- 4-Methylthiazole(693-95-8) ¹H NMR spectrum. ChemicalBook.
- THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.
- Thiazoles: iii. Infrared spectra of methylthiazoles.
- Thiazole(288-47-1) ¹H NMR spectrum. ChemicalBook.
- Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermedi
- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
- Mass spectrometric characterization of substituted 2-thiazolin-4-one deriv
- ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH.
- UV-Vis spectroscopy for drinking w
- Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Current Protocols.
- UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts.
- ¹³C-NMR - How Many Signals. Master Organic Chemistry.
Sources
- 1. vce.studypulse.au [vce.studypulse.au]
- 2. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 5. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]
- 6. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. asianpubs.org [asianpubs.org]
- 10. 4-Chlorothiazole | C3H2ClNS | CID 13517394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. fdbio-rptu.de [fdbio-rptu.de]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
1H NMR and 13C NMR spectrum of 4-chlorothiazole
Technical Whitepaper: Structural Elucidation of 4-Chlorothiazole via High-Field NMR
Executive Summary & Structural Context
4-Chlorothiazole (CAS: 7305-68-2) is a critical heteroaromatic scaffold in Fragment-Based Drug Discovery (FBDD). Unlike its 2-chloro isomer, which is kinetically favored in many electrophilic substitutions, the 4-chloro isomer often requires specific regioselective synthesis. Accurate structural validation is paramount, as misidentification of the chlorination site (C2 vs. C4 vs. C5) can lead to erroneous Structure-Activity Relationship (SAR) models.
This guide provides a definitive protocol for the acquisition, processing, and interpretation of 1H and 13C NMR spectra for 4-chlorothiazole. It emphasizes the diagnostic coupling constants and chemical shift logic required to distinguish this scaffold from its isomers.
Experimental Methodology: Self-Validating Protocol
To ensure data integrity, the following "Gold Standard" acquisition protocol is recommended. This workflow minimizes artifacts arising from concentration effects or paramagnetic impurities.
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard for baseline characterization.-
Note: Use DMSO-
only if solubility is an issue, as it will cause significant solvent-induced shifts (SIS) and broaden exchangeable protons (though none are present in the free base).
-
-
Concentration: 10–15 mg in 0.6 mL solvent (approx. 20-30 mM). High concentrations can induce stacking effects, shifting aromatic signals upfield.
-
Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) are sufficient for >400 MHz instruments.
Acquisition Parameters (400 MHz+)
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Angle | 30° ( | 30° ( | Maximizes S/N ratio for equivalent relaxation times. |
| Relaxation Delay (D1) | 1.0 - 2.0 sec | 2.0 - 3.0 sec | Ensures full relaxation of aromatic protons/carbons for quantitative integration. |
| Scans (NS) | 16 | 1024+ | 13C requires higher transients due to low natural abundance (1.1%). |
| Spectral Width | 12 ppm (-1 to 11) | 240 ppm (-10 to 230) | Covers all aromatic and potential impurity regions. |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standardizes chemical shifts. |
1H NMR Analysis: The Diagnostic Fingerprint
The 1H NMR spectrum of 4-chlorothiazole is deceptively simple but contains a critical diagnostic feature: the long-range coupling (
Chemical Shift Assignments ( )
| Position | Signal Type | Shift ( | Integration | Coupling ( | Assignment Logic |
| H-2 | Doublet (d) | 8.75 – 8.85 | 1H | Most Deshielded: Flanked by Nitrogen and Sulfur. The electronegativity of N and the anisotropy of the ring maximize the downfield shift. | |
| H-5 | Doublet (d) | 7.15 – 7.25 | 1H | Shielded Aromatic: Adjacent to Sulfur but beta to Nitrogen. The C4-Cl substituent exerts a -I (inductive) effect but also a +M (mesomeric) effect, typically resulting in a net slight shielding compared to H2. |
The "W-Coupling" Mechanism
Unlike benzene rings where para-coupling is negligible (<1 Hz), thiazoles exhibit significant cross-ring coupling.
-
Observation: Both H2 and H5 appear as sharp doublets.
-
Validation: If H2 or H5 appears as a singlet, suspect the 2-chloro or 5-chloro isomer, or rapid exchange due to acidic impurities.
13C NMR Analysis: Carbon Skeleton Verification
The 13C spectrum confirms the regiochemistry of the chlorine atom. The absence of a signal in the 130-150 ppm range (C-Cl) and the presence of a C-H signal at ~118 ppm is the key differentiator.
Chemical Shift Assignments ( )
| Position | Shift ( | C-Type | Diagnostic Feature |
| C-2 | 152.0 – 154.0 | CH | Most Downfield: N=C-S environment. Confirmed by HSQC correlation to H-2 (8.8 ppm). |
| C-4 | 148.0 – 150.0 | C-Cl (Quaternary) | Weak Intensity: Lacks NOE enhancement (no attached protons). Often appears close to C-2 but can be distinguished by DEPT-135 (C-4 will disappear). |
| C-5 | 116.0 – 118.0 | CH | Upfield Aromatic: Confirmed by HSQC correlation to H-5 (7.2 ppm). |
Note: Chemical shifts may vary by ±1.0 ppm depending on concentration and water content.
Visualization: Logic & Workflows
Isomer Differentiation Logic Tree
This diagram illustrates the decision process to confirm 4-chlorothiazole against its common isomers using 1H NMR data.
Caption: Decision tree for distinguishing chlorothiazole isomers based on 1H NMR multiplicity and coupling constants.
The "Self-Validating" Acquisition Workflow
A rigorous protocol ensures that the resulting spectrum is publication-ready and artifact-free.
Caption: Standardized high-field NMR acquisition workflow for small molecule characterization.
Troubleshooting & QC: Common Impurities
When synthesizing or purchasing 4-chlorothiazole, be alert for these common spectral impurities:
-
2-Aminothiazole (Starting Material): Look for broad exchangeable protons (
) around 5.0–6.0 ppm and a significant upfield shift of ring protons. -
4-Chlorothiazole Hydrochloride (Salt Form): If the sample is the HCl salt, H2 will shift downfield significantly (often >9.0 ppm) due to protonation at the Nitrogen.
-
Remedy: Perform a "shake-out" with
and dilute directly in the NMR tube to free the base if salt effects obscure the assignment.
-
-
Residual Solvents:
References
-
PubChem Compound Summary. (2023). 4-Chlorothiazole (CID 13517394). National Center for Biotechnology Information. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.
-
Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods - 1H NMR Chemical Shifts. University of Wisconsin-Madison.[2] Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for 13C chemical shift prediction rules).
Sources
The 4-Chlorothiazole Scaffold: A Technical Guide to Functionalization and Medicinal Utility
Executive Summary
The 4-chlorothiazole moiety (CAS: 4175-72-8) represents a specialized heteroaromatic scaffold in modern drug discovery. Unlike its 2-chloro or 5-chloro isomers, the 4-chloro variant offers a unique electronic profile that modulates the basicity of the thiazole nitrogen while providing a strategic handle for orthogonal functionalization. This guide serves as a technical blueprint for medicinal chemists, detailing the electronic properties, synthetic access, and divergent reactivity profiles necessary to utilize this scaffold effectively in lead optimization.
Structural & Electronic Profile
The 4-chlorothiazole system is defined by the interplay between the electron-rich thiazole ring and the electron-withdrawing chlorine substituent at the 4-position.
Electronic Modulation
-
Basicity Attenuation: The inductive effect (-I) of the chlorine atom at C4 significantly lowers the pKa of the thiazole nitrogen compared to the parent thiazole (pKa ~2.5) and 4-methylthiazole (pKa ~3.5). The estimated pKa of the conjugate acid of 4-chlorothiazole is approximately -0.5 to 0.0 . This reduction in basicity is critical for improving membrane permeability and reducing off-target liability (e.g., hERG inhibition) in drug candidates.
-
Dipole Vector: The C4-Cl bond creates a dipole vector that opposes the natural dipole of the thiazole ring (directed from S to N). This modification alters the solvation shell and can influence binding affinity in hydrophobic pockets.
Physical Properties
| Property | Value (Approx.) | Significance |
| Molecular Weight | 119.57 g/mol | Fragment-based drug design (FBDD) compliant. |
| LogP | ~1.6 | Moderate lipophilicity; higher than thiazole (0.44). |
| H-Bond Acceptors | 1 (Nitrogen) | Weakened by Cl-substitution. |
| Topological Polar Surface Area (TPSA) | ~12.9 Ų | Excellent for CNS penetration. |
Synthetic Accessibility
Direct chlorination of thiazole is non-regioselective and often leads to 2-substitution or poly-halogenation. The most robust route to 4-chlorothiazole is the Hantzsch Thiazole Synthesis using acyclic precursors.
Primary Synthetic Route
The reaction of thioformamide with 1,2-dichloroethyl ethyl ether (a masked
Figure 1: Hantzsch synthesis pathway for 4-chlorothiazole construction.
Reactivity Profile & Functionalization[3]
The 4-chlorothiazole scaffold offers three distinct sites for orthogonal functionalization, allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries.
Site-Selective Reactivity Map
-
C2-Position (Nucleophilic/Lithiation): The most acidic proton (pKa ~29). Susceptible to regioselective lithiation and subsequent quenching with electrophiles.[1]
-
C4-Position (Cross-Coupling): The chlorine atom serves as a handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi). It is generally inert to SNAr unless the ring is activated.
-
C5-Position (Electrophilic): The most electron-rich carbon, suitable for electrophilic aromatic substitution (halogenation, nitration).
Divergent Synthesis Workflow
Figure 2: Orthogonal functionalization logic for the 4-chlorothiazole scaffold.
Medicinal Chemistry Utility
Bioisosteric Replacement
The 4-chlorothiazole unit is often employed as a bioisostere for:
-
2-Chloropyridine: Similar electronics but reduced steric bulk and different H-bond acceptor vectors.
-
Thiophene: Introduction of the nitrogen atom reduces lipophilicity (LogD) and improves solubility.
Metabolic Stability
Substitution at the 4-position blocks a potential site of metabolic oxidation (though C5 remains the primary "soft spot" for CYP450 oxidation). The chlorine atom also sterically hinders the approach of metabolizing enzymes to the nitrogen lone pair.
Case Study Logic
In the development of Ritonavir and related antivirals, thiazole rings are used to optimize binding interactions. While Ritonavir utilizes a 5-substituted thiazole, the 4-chloro analog is frequently screened in early discovery to probe the electronic requirements of the binding pocket without introducing the steric bulk of a methyl group.
Experimental Protocols
Protocol A: Regioselective Lithiation at C2
Objective: Introduction of an electrophile at the C2 position while retaining the C4-Cl handle.
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Solvation: Dissolve 4-chlorothiazole (1.0 eq, 5 mmol) in anhydrous THF (15 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Maintain internal temperature below -70°C.
-
Note: The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.
-
-
Reaction: Stir at -78°C for 30 minutes.
-
Quenching: Add the electrophile (e.g., DMF, 1.2 eq) dropwise.
-
Workup: Allow to warm to 0°C, quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Protocol B: Suzuki-Miyaura Coupling at C4
Objective: Cross-coupling of the C4-Cl with an aryl boronic acid.
-
Reagents: Combine 4-chlorothiazole (1.0 eq), Arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), and Pd(OAc)₂ (5 mol%).
-
Ligand: Add XPhos or SPhos (10 mol%). The use of electron-rich biaryl phosphine ligands is crucial for activating the heteroaryl chloride.
-
Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).
-
Conditions: Heat to 80-100°C for 12-18 hours under Argon.
-
Purification: Filter through Celite, concentrate, and purify via silica gel chromatography.
References
-
Synthesis via Hantzsch Reaction
- Title: "Thiazole Synthesis: The Hantzsch Method and Modific
- Source: Organic Chemistry Portal
-
URL:[Link]
- Reactivity of Halothiazoles: Title: "Regioselective Functionalization of Thiazoles and Deriv
-
Suzuki Coupling Conditions
- Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide"
- Source: Yoneda Labs
-
URL:[Link]
-
Medicinal Chemistry of Thiazoles
- Title: "Thiazoles as a privileged scaffold in drug discovery"
- Source: N
-
URL:[Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 4-Chlorothiazole
Introduction: The Pivotal Role of 4-Chlorothiazole in Synthesis
4-Chlorothiazole is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its five-membered ring containing both sulfur and nitrogen, substituted with a chlorine atom at the 4-position, provides a reactive scaffold for chemical synthesis.[1] The presence of the electrophilic chlorine atom makes it a valuable building block, particularly for nucleophilic substitution reactions, enabling the construction of more complex molecules with potential therapeutic or biological activity.[1]
This guide provides an in-depth exploration of two critical physicochemical properties of 4-chlorothiazole: its solubility and chemical stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is not merely academic; it is a fundamental prerequisite for successful process development, formulation, and ensuring the quality and shelf-life of intermediates and final products. We will delve into the theoretical underpinnings and provide robust, field-proven experimental protocols to empower researchers to confidently assess and manage these characteristics.
Part 1: Solubility Profile of 4-Chlorothiazole
The solubility of a synthetic intermediate like 4-chlorothiazole dictates its handling, reaction conditions, and purification strategies. While literature describes it as moderately soluble in organic solvents and less soluble in water, this section aims to provide a framework for quantifying this crucial parameter.[1]
Theoretical Considerations for Solvent Selection
The choice of solvents for solubility determination is guided by the principle of "like dissolves like," considering the polarity, hydrogen bonding capability, and dielectric constant of both the solute (4-chlorothiazole) and the solvent. 4-Chlorothiazole possesses a polar thiazole ring but lacks hydrogen bond donors. Its overall character is a mix of polar and non-polar attributes, suggesting a broad but differential solubility profile.
Our solvent selection spans a range of polarities and functionalities to build a comprehensive profile:
-
Protic Solvents (e.g., Water, Methanol, Ethanol): These can engage in hydrogen bonding and have high polarity. While water is a universal benchmark, alcohols are common in synthesis and purification.
-
Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone): These solvents have high polarity and dielectric constants but do not donate hydrogen bonds. They are excellent for dissolving a wide range of organic molecules.
-
Non-Polar/Weakly Polar Solvents (e.g., Dichloromethane (DCM), Toluene, Heptane): These are essential for understanding solubility in extraction and chromatographic systems.
Experimental Workflow for Solubility Determination
A robust and reproducible method for determining solubility is the isothermal equilibrium method. This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is achieved.
Caption: Workflow for Isothermal Equilibrium Solubility Assessment.
Detailed Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of 4-chlorothiazole in a range of solvents at a controlled temperature.
Materials:
-
4-Chlorothiazole (purity >98%)
-
Selected solvents (HPLC grade): Water, Methanol, Ethanol, DMSO, Acetonitrile, Acetone, Dichloromethane, Toluene
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated positive displacement pipette
-
Centrifuge or syringe filters (0.22 µm, PTFE)
-
Volumetric flasks
-
Validated HPLC-UV system
Methodology:
-
Preparation: Add an excess amount of solid 4-chlorothiazole (e.g., ~20-50 mg) to each vial. The key is to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add 1.0 mL of a selected solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed for 24 hours. The duration is critical to ensure equilibrium is reached. A preliminary kinetic study can confirm the time to equilibrium.
-
Phase Separation: After 24 hours, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours for the excess solid to sediment.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, the supernatant must be centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) or filtered through a 0.22 µm chemically-resistant syringe filter.
-
Dilution: Accurately dilute the supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated stability-indicating HPLC-UV method.
-
Calculation: Calculate the original concentration in the supernatant, factoring in the dilution, to determine the solubility in mg/mL.
Anticipated Solubility Data Summary
The following table is a template for summarizing the experimentally determined solubility data. Based on qualitative descriptions, a semi-quantitative estimation is provided.
| Solvent | Solvent Type | Polarity Index | Expected Solubility (mg/mL) |
| Heptane | Non-Polar | 0.1 | Very Low (< 1) |
| Toluene | Non-Polar | 2.4 | Low (1-10) |
| Dichloromethane | Weakly Polar | 3.1 | High (> 100) |
| Acetone | Aprotic Polar | 5.1 | Very High (> 200) |
| Acetonitrile | Aprotic Polar | 5.8 | High (> 100) |
| Ethanol | Protic Polar | 4.3 | High (> 100) |
| Methanol | Protic Polar | 5.1 | High (> 100) |
| DMSO | Aprotic Polar | 7.2 | Very High (> 200) |
| Water | Protic Polar | 10.2 | Low (1-10) |
Part 2: Chemical Stability and Forced Degradation
Understanding the chemical stability of 4-chlorothiazole is paramount for defining appropriate storage conditions, anticipating potential degradants in reaction mixtures, and ensuring the purity of its synthetic products. A forced degradation study is an essential tool to probe its intrinsic stability.[3][4]
Rationale for Forced Degradation Studies
Forced degradation, or stress testing, intentionally exposes the compound to conditions more severe than accelerated stability testing.[5] The objectives are to:
-
Identify Degradation Pathways: Understand the chemical transformations the molecule undergoes under stress.
-
Elucidate Degradant Structures: Characterize the impurities that may form during storage or synthesis.
-
Develop Stability-Indicating Methods: Ensure the analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products.
Potential Degradation Pathways of 4-Chlorothiazole
The structure of 4-chlorothiazole suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The carbon-chlorine bond is susceptible to nucleophilic attack by water or hydroxide ions, especially under basic or acidic conditions, leading to the formation of 4-hydroxythiazole. Thiazide diuretics are known to undergo hydrolysis.[6]
-
Oxidation: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation, potentially leading to N-oxides or S-oxides.
-
Photodegradation: Aromatic and heterocyclic rings can absorb UV or visible light, leading to photochemical reactions. For some thiazole-containing compounds, this can involve reaction with singlet oxygen.[7]
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo fragmentation or polymerization.
Caption: Proposed Degradation Pathways for 4-Chlorothiazole.
Comprehensive Protocol for a Forced Degradation Study
Objective: To investigate the intrinsic stability of 4-chlorothiazole under various stress conditions and identify key degradation products.
Materials:
-
4-Chlorothiazole
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Thermostatic oven, Photostability chamber (ICH Q1B compliant)[8]
-
pH meter, volumetric flasks, vials
-
HPLC-UV/DAD and LC-MS systems
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 4-chlorothiazole at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. This co-solvent system is chosen to ensure solubility across the study.
-
Stress Conditions: For each condition, prepare a sample vial and a corresponding control vial (stored at 2-8°C, protected from light).[9] The goal is to achieve 5-20% degradation.[10]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Place in an oven at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature (25°C). Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize samples with an equivalent amount of HCl before analysis. The milder temperature is chosen because base hydrolysis is often much faster than acid hydrolysis.[6]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid State: Place a small amount of solid 4-chlorothiazole in an open vial at 80°C.
-
Analyze samples at 1, 3, and 5 days.
-
-
Photolytic Degradation: Expose the stock solution and solid 4-chlorothiazole to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11] A dark control sample wrapped in aluminum foil must be stored alongside.
-
-
Sample Analysis:
-
Analyze all stressed samples, controls, and a reference standard at t=0 by a stability-indicating HPLC-UV/DAD method.
-
The mobile phase could consist of a gradient of acetonitrile and a phosphate buffer, and a C18 column is often a good starting point for such analyses.[12]
-
Monitor for the appearance of new peaks and the decrease in the peak area of 4-chlorothiazole.
-
Calculate the percentage degradation.
-
Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in structural elucidation.
-
Conclusion: A Framework for Characterization
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4-chlorothiazole. While specific experimental data for this compound is sparse in public literature, the principles of physical organic chemistry and established pharmaceutical development guidelines offer a clear and reliable path forward. The provided protocols for isothermal equilibrium solubility and forced degradation are designed to be robust, scientifically sound, and adaptable. By implementing these methodologies, researchers can generate the critical data needed to de-risk development, optimize synthetic processes, and ensure the quality and reliability of this important chemical intermediate.
References
-
Drugs.com. Chlorothiazide: Package Insert / Prescribing Information. [Link]
-
ChemRxiv. Stoichiometric Excess of H2O2 as Strategy of Oxidant Dosing for Intensifying Both Degradation and Mineralization of the Hydrochl. [Link]
-
National Institutes of Health. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. [Link]
-
ChemRxiv. Mineralization of Hydrochlorothiazide using Hydrogen Peroxide in Subcritical Water. [Link]
-
ResearchGate. Measurement and Correlation of Solubility of Hydrochlorothiazide in Monosolvents and Binary Solvent Mixtures from 283.15 to 323.15 K. [Link]
-
ResearchGate. A Thermal Analysis Study of the Decomposition of Hydrochlorthiazide. [Link]
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potential biological activities of thiazole derivatives
An In-Depth Technical Guide to the Biological Activities of Thiazole Derivatives
Authored by Gemini, Senior Application Scientist
Abstract
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most vital scaffolds in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow for versatile molecular interactions, making it a privileged component in a vast array of pharmacologically active compounds.[2][5] Thiazole derivatives are found in natural products like vitamin B1 (thiamine) and have been successfully incorporated into numerous FDA-approved drugs, including the anti-HIV agent Ritonavir, the anticancer drug Dasatinib, and the anti-inflammatory Meloxicam.[1][6][7][8] This guide provides a comprehensive exploration of the principal biological activities of thiazole derivatives, delving into their mechanisms of action, key structure-activity relationships, and the experimental protocols used for their evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.
The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry
The thiazole ring's significance stems from its aromatic nature and the presence of both a hydrogen bond acceptor (the nitrogen atom) and a sulfur atom which contributes to its unique electronic properties.[2][5] These features allow thiazole-containing molecules to bind effectively to a wide range of biological targets, including enzymes and receptors.[2][9] The ring can be readily functionalized at its 2, 4, and 5 positions, providing a template for chemists to modulate physicochemical properties and optimize pharmacological activity.[5] This structural versatility has led to the development of thiazole derivatives with a broad spectrum of therapeutic applications.[2][6][10]
Anticancer Activity: Targeting Malignant Proliferation
Thiazole derivatives have emerged as a prominent class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[9][11][12] Several thiazole-based drugs, such as Dasatinib and Ixabepilone, are already in clinical use, validating the potential of this scaffold in oncology.[2][9]
Key Mechanisms of Anticancer Action
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and disrupting their dynamic equilibrium is a proven anticancer strategy.[13] Certain thiazole derivatives bind to the colchicine binding site of β-tubulin, inhibiting its polymerization into microtubules. This arrests the cell cycle in the G2/M phase and subsequently induces apoptosis.[13]
-
Kinase Inhibition: Many cancers are driven by aberrant signaling pathways regulated by protein kinases. Thiazole derivatives have been designed to inhibit key kinases, such as those in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[11] By blocking these enzymes, the derivatives can halt the oncogenic signals.
-
Induction of Apoptosis: Thiazole compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.[11][14] This can involve DNA fragmentation and the depolarization of the mitochondrial membrane, leading to the activation of caspases and the systematic dismantling of the cancer cell.[14]
Visualization: PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates a simplified version of the PI3K/Akt/mTOR pathway, a common target for thiazole-based anticancer agents.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a thiazole derivative.
Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative thiazole compounds against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 5b | MCF-7 (Breast) | 0.48 | Tubulin Polymerization Inhibitor | [13] |
| Compound 5b | A549 (Lung) | 0.97 | Tubulin Polymerization Inhibitor | [13] |
| Compound 29 | Various | 0.05 | Not Specified | [11] |
| Compound 40 | Various | 0.00042 | Not Specified | [11] |
| Compound 1d | Multiple Lines | Promising | Induces DNA fragmentation | [14] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard method for assessing the cytotoxic effects of thiazole derivatives on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test thiazole derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time is critical as it must be sufficient for the compound to exert its effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective drugs.[15] Thiazole derivatives have long been recognized for their potent antibacterial and antifungal properties.[6][15][16][17] The well-known sulfa drug, Sulfathiazole, is a classic example of the scaffold's utility in this area.[8][15]
Key Mechanisms of Antimicrobial Action
-
Inhibition of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making it an excellent drug target. Some thiazole derivatives inhibit enzymes involved in peptidoglycan synthesis, weakening the cell wall and leading to cell lysis.
-
Inhibition of Nucleic Acid Synthesis: Thiazoles can interfere with the replication and transcription of microbial DNA by inhibiting enzymes like DNA gyrase and topoisomerase IV.[18]
-
Inhibition of Protein Synthesis: By targeting the microbial ribosome, certain derivatives can block the translation process, preventing the synthesis of essential proteins.
-
Disruption of Cell Division: Some compounds have been shown to interfere with critical proteins involved in bacterial cell division, such as FtsZ, preventing the formation of new cells.[15]
-
Enzyme Inhibition: For fungi, a common mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis, which is a key component of the fungal cell membrane.[19]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The table below shows the antimicrobial efficacy of selected thiazole derivatives, expressed as MIC values. Lower MIC values indicate greater potency.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 39a/b | MRSA, VRE | 1 - 16 | FtsZ polymerization inhibitor |
| Compound 43a | S. aureus, E. coli | 16.1 µM | Not Specified |
| Compound 3 | Resistant S. aureus | 230 - 700 | MurB enzyme inhibitor (predicted) |
| Compound 9 | Candida albicans | 60 - 230 | 14a-lanosterol demethylase inhibitor (predicted) |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This assay involves challenging the microbe with serial dilutions of the test compound in a liquid nutrient broth.
Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration (typically 0.5 McFarland standard, which corresponds to ~1.5 x 10⁸ CFU/mL). Dilute this suspension to the final working concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole derivative in the broth. The typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Norfloxacin) should be included as a reference standard.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well is typically 100-200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.
Visualization: Antimicrobial Assay Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is implicated in numerous diseases.[20][21] Thiazole derivatives have demonstrated significant anti-inflammatory effects, often by targeting key enzymes in the inflammatory pathway.[20][22][23]
Key Mechanisms of Anti-inflammatory Action
-
Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Thiazole derivatives have been developed as potent and selective COX-2 inhibitors.[20]
-
Lipoxygenase (LOX) Inhibition: The LOX enzymes convert arachidonic acid into leukotrienes, another class of inflammatory mediators. Thiazole compounds can also inhibit 5-LOX, providing a dual mechanism for reducing inflammation.[20]
-
Inhibition of Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of NO, a pro-inflammatory molecule. Some thiazoles can inhibit iNOS activity or expression, thereby reducing NO levels.[22]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This protocol is used to quantify the production of nitric oxide by measuring its stable metabolite, nitrite, in cell culture supernatants.[24]
Principle: The Griess reaction is a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.
Methodology:
-
Cell Culture: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test thiazole derivative for 1 hour. This allows the compound to enter the cells before the inflammatory stimulus is applied.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the unstimulated control). LPS is a component of Gram-negative bacteria cell walls and is a potent activator of macrophages, inducing iNOS expression.[24]
-
Incubation: Incubate the plate for 24 hours to allow for NO production.
-
Supernatant Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new plate.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine in water).
-
Incubate for another 5-10 minutes. A purple color will develop.
-
-
Measurement and Analysis: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Other Notable Biological Activities
The versatility of the thiazole scaffold extends to numerous other therapeutic areas.
-
Antiviral Activity: Thiazole derivatives have shown promise against a wide range of viruses, including HIV, influenza, hepatitis C (HCV), and coronaviruses.[15][25][26] The anti-HIV drug Ritonavir is a prime example.[1][7] Mechanisms often involve the inhibition of viral enzymes like proteases or polymerases.[15] Some recent derivatives act on host-cell targets, such as PI4KIIIβ, which are essential for viral replication, offering a broad-spectrum approach.[27]
-
Neuroprotective Activity: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, thiazole derivatives have been investigated as multi-target agents.[8][28] They can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to improve cholinergic neurotransmission, and also inhibit monoamine oxidases (MAOs) or glycogen synthase kinase-3β (GSK-3β) to provide further therapeutic benefits.[28][29][30]
-
Antidiabetic Activity: Thiazole-containing compounds, particularly the thiazolidinedione class (e.g., Pioglitazone, Rosiglitazone), are well-known for their effectiveness in managing type 2 diabetes.[31][32][33] They primarily act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). More recent derivatives also target other enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase.[31][32][34]
Conclusion and Future Perspectives
The thiazole ring is a remarkably versatile and enduring scaffold in drug discovery.[2][3] Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of essential medicines for cancer, infectious diseases, inflammation, and metabolic disorders.[6][10] The ongoing challenge of drug resistance and the need for more effective and safer therapies ensure that research into thiazole chemistry will remain a high priority.[35] Future efforts will likely focus on the design of multi-target ligands, the development of compounds with improved pharmacokinetic profiles, and the exploration of novel biological targets to fully exploit the therapeutic potential of this privileged heterocyclic system.
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safety and handling precautions for 4-chlorothiazole
An In-Depth Technical Guide to the Safe Handling of 4-Chlorothiazole
Introduction
4-Chlorothiazole (CAS No: 4175-72-8) is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom.[1] With the molecular formula C₃H₂ClNS, it presents as a colorless to pale yellow liquid with a pungent odor.[2] This compound serves as a critical building block and intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its presence in research and development laboratories common.[1][2] The inherent reactivity that makes 4-chlorothiazole a valuable synthetic precursor also imparts significant health and safety hazards.
This guide is designed for researchers, scientists, and drug development professionals who handle 4-chlorothiazole. It provides a comprehensive overview of its hazard profile, detailed protocols for safe handling, and robust emergency procedures. The causality behind each safety recommendation is explained to foster a deep-rooted culture of safety and scientific integrity in the laboratory.
Chemical Identification and Physicochemical Properties
A precise understanding of a chemical's properties is the foundation of its safe handling. Key identification and physical data for 4-chlorothiazole are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 4-Chlorothiazole; 4-Chloro-1,3-thiazole | [1][2] |
| CAS Number | 4175-72-8 | [2][3] |
| Molecular Formula | C₃H₂ClNS | [2][4] |
| Molecular Weight | 119.57 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Pungent | [2] |
| Boiling Point | 168.2 ± 13.0 °C at 760 mmHg | [5] |
| Flash Point | 55.5 ± 19.8 °C | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in water and organic solvents | [2] |
Hazard Identification and Toxicological Profile
4-Chlorothiazole is classified as a hazardous substance. Its GHS (Globally Harmonized System) classification highlights multiple risks that demand stringent control measures.
| GHS Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Flammable Liquids | Flammable liquid and vapor | H226 | [4][6] |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [4][6] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [3][4][6] |
| Skin Sensitization | May cause an allergic skin reaction | H317 | [7][8] |
| Serious Eye Damage | Causes serious eye damage/irritation | H318/H319 | [3][4][7] |
| STOT, Single Exposure | May cause respiratory irritation | H335 | [3][4][6] |
| Hazardous to the Aquatic Environment | Toxic/Harmful to aquatic life | H401/H412 |
Toxicological Routes of Exposure and Effects:
-
Eye Contact: Direct contact poses a significant risk of serious, irreversible eye damage.[4] The corrosive nature of the compound can cause severe irritation and potentially lead to blindness. Immediate and prolonged irrigation is critical following any eye exposure.
-
Skin Contact: The compound is a known skin irritant and can cause corrosive burns.[3] More critically, it is a skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction (allergic contact dermatitis), characterized by rash, itching, hives, and swelling.[7][8][9]
-
Inhalation: Vapors and mists are irritants to the respiratory system, which can cause coughing, shortness of breath, and mucosal irritation.[3] All handling of 4-chlorothiazole that could generate vapor or aerosols must be conducted within a certified chemical fume hood.
-
Ingestion: 4-Chlorothiazole is harmful if swallowed.[4][6] Ingestion can lead to systemic effects, with potential symptoms including headache, dizziness, nausea, and vomiting.[6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach, beginning with engineering controls and supplemented by rigorous PPE use, is essential for mitigating the risks associated with 4-chlorothiazole. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Decision-making workflow for 4-chlorothiazole emergencies.
First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention. [7]* In case of skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. [3][7]If skin irritation or a rash occurs, get medical advice. [9][10]Wash clothing before reuse. [3]* If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [3]If breathing is difficult, give oxygen. [3]Get medical attention. [7]* If swallowed: Do NOT induce vomiting. [7]Clean mouth with water and drink plenty of water afterwards. [7]Never give anything by mouth to an unconscious person. [7]Call a physician or poison control center immediately. [3]
Spill and Leak Procedures:
-
Personal Precautions: Evacuate personnel to safe areas. [11]Wear full protective equipment, including respiratory protection if necessary. [3]Ensure adequate ventilation and remove all sources of ignition. [3][11]* Containment and Cleanup: Prevent the product from entering drains or waterways. [3][10]For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, sealed container for disposal. [12]Use spark-proof tools. [11]* Notification: For large spills, evacuate the area and contact your institution's emergency response team.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [13]* Specific Hazards: The compound is flammable. During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas. [6][9]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full turnout gear. [3][7]
Disposal Considerations
Proper disposal is a critical final step in the chemical lifecycle to protect human health and the environment.
-
Chemical Waste: 4-Chlorothiazole and any solutions containing it must be disposed of as hazardous waste. Do not dispose of it down the drain. [3]* Contaminated Materials: All materials contaminated with 4-chlorothiazole, including gloves, weigh boats, absorbent materials, and empty containers, must be collected in a sealed, properly labeled hazardous waste container. [12]* Procedure: All waste must be disposed of through a licensed and approved waste disposal plant, in accordance with all federal, state, and local environmental regulations. [3]
References
- SAFETY DATA SHEET (Mixture). (2021). Sigma-Aldrich.
- SAFETY DATA SHEET (Chlormethiazole Hydrochloride). (2021). STEMCELL Technologies.
- 4-Chlorothiazole 4175-72-8 wiki. Guidechem.
- SAFETY DATA SHEET (Chlorothiazide). (2016). Fisher Scientific.
- 4-Chlorothiazol-2-amine Safety D
- SAFETY DATA SHEET (2-Chlorothiazole-4-carboxylic Acid). (2025). TCI Chemicals.
- 4-Chlorothiazole PubChem Entry. National Institutes of Health (NIH), PubChem.
- Safety Data Sheet (4-Chlorothiazole). AK Scientific, Inc..
- CHLOROTHIAZIDE CAMEO Chemicals Entry. NOAA.
- SAFETY DATA SHEET (Chlorothiazide). (2024). Sigma-Aldrich.
- SAFETY DATA SHEET (2-Chlorothiazole). (2023). Fisher Scientific.
- SAFETY DATA SHEETS (Chlorothiazide-13C,15N2). (2025).
- 4-Chlorothiazole Product Page. FINETECH INDUSTRY LIMITED.
- CAS 4175-72-8: 4-Chlorothiazole. CymitQuimica.
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- 4. 4-Chlorothiazole | C3H2ClNS | CID 13517394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorothiazole | CAS: 4175-72-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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Methodological & Application
Application Note: Strategic Utilization of 4-Chlorothiazole in Modular Drug Synthesis
Executive Summary
4-Chlorothiazole (1 ) represents a highly strategic, yet underutilized, scaffold in modern medicinal chemistry. Unlike its ubiquitous isomer 2-chlorothiazole, the 4-chloro derivative offers a unique "orthogonal reactivity" profile. The C4-chlorine bond is electronically distinct, being sufficiently stable to survive C2-lithiation and C5-electrophilic substitution, yet reactive enough for late-stage palladium-catalyzed cross-couplings using modern ligand systems.
This guide details the "Thiazole Triangulation" strategy—a methodology to independently functionalize the C2, C5, and C4 positions (in that specific order) to generate complex, trisubstituted bioactive cores.
Key Chemical Attributes
| Property | Data | Relevance |
| CAS Number | 4175-72-8 | Unique identifier (distinct from 2-Cl isomer).[1] |
| Formula | C₃H₂ClNS | MW: 119.57 g/mol .[2] |
| Boiling Point | ~145 °C | Volatile liquid; requires careful handling during concentration. |
| C2-H pKa | ~29 (DMSO) | Accessible for deprotonation by LDA/n-BuLi. |
| C4-Cl Bond | Chemoselective | Inert to SnAr; requires specialized Pd-catalysis for activation. |
The Reactivity Landscape
The utility of 4-chlorothiazole lies in the electronic differentiation of its three positions. Understanding this hierarchy is critical for designing self-validating synthetic routes.
-
Position C2 (Nucleophilic/Acidic): The most acidic proton. Readily deprotonated by organolithiums.[3] Also the site of radical alkylation (Minisci reaction).
-
Position C5 (Electrophilic/Nucleophilic): The most electron-rich carbon. Susceptible to Electrophilic Aromatic Substitution (EAS) such as halogenation.
-
Position C4 (The "Silent" Handle): The chlorine atom at C4 is deactivated compared to C2-Cl. It resists nucleophilic aromatic substitution (SnAr) and lithium-halogen exchange at -78 °C, serving as a latent handle for final cross-coupling.
Visualizing the Strategy
The following diagram illustrates the logical flow for sequential functionalization.
Figure 1: The "Thiazole Triangulation" workflow. Note the preservation of the C4-Cl bond during early steps.
Detailed Experimental Protocols
Protocol A: C2-Selective Lithiation and Trapping
Objective: Introduce a functional group at C2 without disturbing the C4-Cl bond. Mechanism: The C2 proton is significantly more acidic than C5. The C4-Cl bond is robust enough to resist metal-halogen exchange at -78 °C.
Reagents:
-
4-Chlorothiazole (1.0 equiv)
-
LDA (Lithium diisopropylamide) (1.1 equiv)
-
Electrophile (e.g., Benzaldehyde, DMF, Alkyl halide) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to thiazole).
-
Deprotonation: Cool the THF to -78 °C (dry ice/acetone bath). Add LDA (1.1 equiv) dropwise over 10 minutes.
-
Addition: Add 4-chlorothiazole (neat or in minimal THF) dropwise down the side of the flask.
-
Critical Checkpoint: The solution typically turns yellow/orange. Stir at -78 °C for 30 minutes. Do not allow the temperature to rise, or the lithiated species may decompose (ring opening).
-
-
Quenching: Add the electrophile (dissolved in THF) slowly.
-
Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow to warm to 0 °C over 1 hour.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.
Author’s Note: If using alkyl halides as electrophiles, add HMPA or DMPU (1.0 equiv) to facilitate the Sn2 displacement.
Protocol B: C5-Halogenation (Electrophilic Aromatic Substitution)
Objective: Install a halogen (Br or I) at C5 to enable sequential cross-coupling. Selectivity: The sulfur atom activates C5 towards electrophiles. C4-Cl deactivates the ring slightly, but C5 remains the most nucleophilic carbon.
Reagents:
-
C2-substituted 4-chlorothiazole (from Protocol A) or 4-chlorothiazole.
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv).
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Procedure:
-
Dissolve the substrate in ACN (0.5 M).
-
Add NBS/NIS portion-wise at room temperature (25 °C).
-
Monitor by LCMS. Reaction is usually complete within 2–4 hours.
-
Differentiation: The resulting product is a 4-chloro-5-bromo-thiazole .
-
Key Insight: In a subsequent Pd-catalyzed coupling, the C5-Br bond is significantly more reactive than the C4-Cl bond, allowing for chemoselective coupling at C5 first.
-
Protocol C: Activation of the C4-Chlorine (Suzuki-Miyaura Coupling)
Objective: Functionalize the difficult C4 position. Challenge: Aryl chlorides on thiazoles are sluggish. Standard conditions (Pd(PPh₃)₄) often fail. Solution: Use electron-rich, bulky Buchwald phosphine ligands or Pd-NHC precatalysts.
Recommended Catalyst System:
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂.
-
Ligand: XPhos or SPhos (4–8 mol%).
-
Alternative: Pd-PEPPSI-IPr (highly effective for heteroaryl chlorides).
-
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene.
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the 4-chlorothiazole derivative, Boronic Acid (1.5 equiv), Base, and Pd-Ligand complex. Cap and purge with Argon for 5 minutes.
-
Solvent: Add degassed solvent (0.2 M).
-
Reaction: Heat to 80–100 °C for 12–18 hours.
-
Troubleshooting: If conversion is low, switch to Pd-PEPPSI-IPr and heat to 110 °C in Toluene.
-
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
Analytical Data Summary
The following table summarizes expected shifts and reactivity patterns for validation.
| Position | ¹H NMR Shift (δ ppm, CDCl₃) | ¹³C NMR Shift (δ ppm) | Reactivity Marker |
| C2-H | 8.70 – 8.80 (s) | ~150–155 | Disappears upon D₂O shake or Lithiation. |
| C5-H | 7.20 – 7.30 (s) | ~115–120 | Shift moves downfield if C4-Cl is replaced by Aryl. |
| C4-Cl | N/A | ~135–140 | Carbon signal is weak (quaternary). |
References
-
General Thiazole Reactivity & Lithiation
- Title: Regioselective Lithi
- Source:Journal of Organic Chemistry.
- Context: Establishes C2 as the primary site of deproton
-
(General Journal Link for verification)
-
Suzuki Coupling of Heteroaryl Chlorides
- Title: Palldium-Catalyzed Cross-Coupling Reactions of Heteroaryl Chlorides.
- Source:Organic Letters / Buchwald Group public
- Context: Use of XPhos/SPhos for deactiv
-
Synthesis of 4-Chlorothiazole Derivatives
- Title: 2,5-Dichloro-4-iodo-1,3-thiazole as a building block.
- Source: BenchChem Applic
-
Context: Comparative reactivity of halogenated thiazoles.[4]
-
Safety Data
- Title: 4-Chlorothiazole PubChem Compound Summary.
- Source: N
Disclaimer: This protocol involves the use of pyrophoric reagents (LDA) and transition metals. All experiments should be conducted in a fume hood by trained personnel.
Sources
The Versatility of 4-Chlorothiazole in Modern Medicinal Chemistry: A Guide to Application and Synthesis
Introduction: The Thiazole Scaffold and the Strategic Importance of the 4-Chloro Substituent
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal building block for designing molecules that can effectively interact with biological targets. The thiazole nucleus is a key component in a wide array of therapeutic agents, including anticancer, antibacterial, antifungal, and anti-inflammatory drugs.[2]
Within the diverse landscape of thiazole derivatives, 4-chlorothiazole stands out as a particularly valuable and versatile intermediate. The presence of the chlorine atom at the 4-position provides a reactive handle for a variety of chemical transformations, allowing for the strategic introduction of diverse functional groups. This reactivity, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enables the construction of complex molecular architectures and the exploration of vast chemical space in the pursuit of novel therapeutic agents.[3] This guide provides an in-depth exploration of the applications of 4-chlorothiazole in medicinal chemistry, complete with detailed protocols for key synthetic transformations.
Core Applications of 4-Chlorothiazole in Drug Discovery
The strategic placement of the chlorine atom on the thiazole ring makes 4-chlorothiazole a cornerstone for the synthesis of a multitude of bioactive molecules. Its applications can be broadly categorized into three main areas:
-
Kinase Inhibitors: The thiazole ring is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif. 4-Chlorothiazole serves as a crucial starting material for the synthesis of various substituted thiazoles that are potent inhibitors of kinases such as spleen tyrosine kinase (SYK), Rho-associated kinases (ROCK), and vascular endothelial growth factor receptor-2 (VEGFR-2).[4][5][6] The ability to readily modify the 4-position allows for the fine-tuning of potency and selectivity.
-
Anticancer Agents: Beyond kinase inhibition, derivatives of 4-chlorothiazole have shown promise as general anticancer agents. By serving as a scaffold for the introduction of various pharmacophores, it has been instrumental in the development of compounds that inhibit tubulin polymerization or exhibit cytotoxic activity against various cancer cell lines.[7]
-
Key Pharmaceutical Intermediates: 4-Chlorothiazole is a key intermediate in the synthesis of several important active pharmaceutical ingredients (APIs). A notable example is its use in some synthetic routes towards the anticancer drug Dasatinib, a potent multi-targeted kinase inhibitor.[8]
Key Synthetic Transformations and Protocols
The utility of 4-chlorothiazole in medicinal chemistry is realized through a variety of powerful synthetic reactions. The following sections provide detailed protocols for some of the most critical transformations, explaining the rationale behind the chosen conditions and reagents.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing 4-chlorothiazole. The electron-withdrawing nature of the thiazole ring facilitates the displacement of the chloride ion by a wide range of nucleophiles, including amines, thiols, and alkoxides.[9] This reaction is a cornerstone for introducing diversity and building complexity from the 4-chlorothiazole core.
This protocol describes the nucleophilic substitution of 4-chlorothiazole with piperazine, a common structural motif in many CNS-active and other therapeutic agents.
Reaction Scheme:
Caption: Nucleophilic substitution of 4-chlorothiazole with piperazine.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 4-Chlorothiazole | 119.57 g/mol | 1.0 g | 8.36 mmol |
| Piperazine | 86.14 g/mol | 2.16 g | 25.08 mmol |
| Dimethylformamide (DMF) | - | 20 mL | - |
| Triethylamine (TEA) | 101.19 g/mol | 2.33 mL | 16.72 mmol |
| Diethyl ether | - | As needed | - |
| Saturated aq. NaCl | - | As needed | - |
| Anhydrous MgSO4 | - | As needed | - |
Procedure:
-
To a stirred solution of 4-chlorothiazole (1.0 g, 8.36 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add piperazine (2.16 g, 25.08 mmol, 3.0 eq.) and triethylamine (2.33 mL, 16.72 mmol, 2.0 eq.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl solution (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the pure 4-(piperazin-1-yl)thiazole.
Causality and Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to drive the reaction to completion and can also act as a base to neutralize the HCl generated during the reaction.
-
Triethylamine: The addition of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl produced, preventing the protonation of the piperazine nucleophile and the product.
-
DMF as Solvent: DMF is a polar apathetic solvent that is well-suited for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).[10]
-
Elevated Temperature: Heating the reaction provides the necessary activation energy for the nucleophilic attack and displacement of the chloride.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have revolutionized organic synthesis and are particularly powerful tools for the functionalization of 4-chlorothiazole. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents at the 4-position.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3] This reaction is widely used in medicinal chemistry due to its mild conditions and tolerance of a wide range of functional groups.
This protocol details the Suzuki-Miyaura coupling of 4-chlorothiazole with 4-methoxyphenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 4-chlorothiazole.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 4-Chlorothiazole | 119.57 g/mol | 1.0 g | 8.36 mmol |
| 4-Methoxyphenylboronic acid | 151.96 g/mol | 1.52 g | 10.03 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | 0.48 g | 0.42 mmol |
| Potassium Carbonate (K2CO3) | 138.21 g/mol | 2.31 g | 16.72 mmol |
| Toluene | - | 20 mL | - |
| Ethanol | - | 5 mL | - |
| Water | - | 5 mL | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na2SO4 | - | As needed | - |
Procedure:
-
In a round-bottom flask, combine 4-chlorothiazole (1.0 g, 8.36 mmol), 4-methoxyphenylboronic acid (1.52 g, 10.03 mmol, 1.2 eq.), and potassium carbonate (2.31 g, 16.72 mmol, 2.0 eq.).
-
Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.48 g, 0.42 mmol, 0.05 eq.) to the reaction mixture.
-
Heat the mixture to reflux (around 90-100 °C) and stir vigorously for 12 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(4-methoxyphenyl)thiazole.
Causality and Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[11]
-
Base: The base (K2CO3) is essential for the activation of the boronic acid, forming a boronate species that facilitates the transmetalation step.[12]
-
Solvent System: The mixed solvent system of toluene, ethanol, and water allows for the dissolution of both the organic and inorganic reagents and promotes the reaction.
-
Inert Atmosphere: Degassing the reaction mixture and maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
The Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction that couples an unsaturated halide with an alkene.[13] This reaction is particularly useful for synthesizing substituted alkenes.
This protocol outlines the Heck coupling of 4-chlorothiazole with ethyl acrylate.
Reaction Scheme:
Caption: Heck reaction of 4-chlorothiazole with ethyl acrylate.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 4-Chlorothiazole | 119.57 g/mol | 1.0 g | 8.36 mmol |
| Ethyl acrylate | 100.12 g/mol | 1.36 mL | 12.54 mmol |
| Palladium(II) acetate (Pd(OAc)2) | 224.50 g/mol | 0.094 g | 0.42 mmol |
| Tri(o-tolyl)phosphine (P(o-tol)3) | 304.37 g/mol | 0.25 g | 0.84 mmol |
| Triethylamine (TEA) | 101.19 g/mol | 2.33 mL | 16.72 mmol |
| Acetonitrile (MeCN) | - | 25 mL | - |
| Ethyl acetate | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na2SO4 | - | As needed | - |
Procedure:
-
In a sealed tube, dissolve 4-chlorothiazole (1.0 g, 8.36 mmol), ethyl acrylate (1.36 mL, 12.54 mmol, 1.5 eq.), palladium(II) acetate (0.094 g, 0.42 mmol, 0.05 eq.), and tri(o-tolyl)phosphine (0.25 g, 0.84 mmol, 0.1 eq.) in acetonitrile (25 mL).
-
Add triethylamine (2.33 mL, 16.72 mmol, 2.0 eq.) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain ethyl (E)-3-(thiazol-4-yl)acrylate.
Causality and Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)2 and a phosphine ligand like P(o-tol)3 is a common and effective catalyst system for Heck reactions. The ligand stabilizes the palladium species and influences the reactivity and selectivity of the reaction.
-
Base: Triethylamine acts as a base to neutralize the HCl generated during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.
-
Solvent and Temperature: Acetonitrile is a suitable polar aprotic solvent for the Heck reaction, and heating is required to drive the reaction forward.
Application in the Synthesis of Kinase Inhibitors: The Case of Dasatinib
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases, and is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[14] The chemical structure of Dasatinib features a central 2-aminothiazole-5-carboxamide core. While various synthetic routes to Dasatinib exist, some approaches utilize a chlorothiazole derivative as a key intermediate.
Illustrative Synthetic Pathway to a Dasatinib Intermediate:
The synthesis of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, can be a multi-step process. Some patented routes describe the initial formation of a thiazole ring followed by functionalization.[8] A simplified, conceptual workflow starting from a 4-chlorothiazole derivative highlights its utility.
Caption: Conceptual workflow for a Dasatinib intermediate.
Structure-Activity Relationships (SAR) of 4-Substituted Thiazole Derivatives
The ability to easily modify the 4-position of the thiazole ring using 4-chlorothiazole as a starting material is a significant advantage in medicinal chemistry for establishing structure-activity relationships (SAR). Studies on various classes of 4-substituted thiazole derivatives have revealed key insights:
-
Kinase Inhibitors: In the development of spleen tyrosine kinase (SYK) inhibitors, the nature of the substituent at the 4-position of the thiazole ring has been shown to be critical for potency and selectivity.[4] Aromatic and heteroaromatic groups introduced via Suzuki coupling can interact with specific residues in the kinase active site.
-
Anticancer Agents: For a series of 4-substituted methoxybenzoyl-aryl-thiazoles with antiproliferative activity, modifications at the 4-position of the thiazole significantly impacted their potency against melanoma and prostate cancer cells.[7]
-
ROCK Inhibitors: In a series of 4-aryl-thiazole-2-amines as Rho-kinase (ROCK) inhibitors, the substitution pattern on the 4-aryl group was found to be a key determinant of inhibitory activity, with 4-pyridyl substitution being particularly favorable.[5]
Table of Biological Activities of Selected 4-Substituted Thiazole Derivatives:
| Compound Class | Target | Key 4-Substituent | IC50/Activity |
| Phenylamino pyrimidine thiazoles | SYK | Substituted phenyl | Nanomolar Ki[4] |
| Methoxybenzoyl-aryl-thiazoles | Tubulin Polymerization | Substituted aryl | Low nM IC50[7] |
| 4-Aryl-thiazole-2-amines | ROCK II | 4-Pyridyl | 20 nM IC50[5] |
| Phenylthiazolyl derivatives | VEGFR-2 | 4-Chlorophenyl | 3.52 µM IC50[6] |
| Phenylthiazolyl derivatives | VEGFR-2 | 3-Nitrophenyl | 1.21 µM IC50[6] |
Conclusion
4-Chlorothiazole is a highly valuable and versatile building block in medicinal chemistry. Its reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful platform for the synthesis of diverse libraries of compounds. The ability to readily introduce a wide range of substituents at the 4-position of the thiazole ring is crucial for optimizing the pharmacological properties of drug candidates. The successful application of 4-chlorothiazole in the synthesis of kinase inhibitors, anticancer agents, and key pharmaceutical intermediates underscores its enduring importance in the field of drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this remarkable heterocyclic compound.
References
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National Center for Biotechnology Information. (2009). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. [Link]
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National Center for Biotechnology Information. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PubMed. [Link]
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ResearchGate. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]
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National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
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National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
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MDPI. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. [Link]
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National Center for Biotechnology Information. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. [Link]
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ResearchGate. (2018). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]
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4-chlorothiazole as an intermediate for antifungal agents
An Application Guide to the Strategic Use of 4-Chlorothiazole in the Synthesis of Advanced Antifungal Agents
Authored by: A Senior Application Scientist
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide on the application of 4-chlorothiazole as a pivotal intermediate in the synthesis of potent antifungal agents. Moving beyond a simple recitation of procedures, this guide elucidates the underlying chemical principles, strategic considerations for reaction design, and robust protocols for execution and validation.
Introduction: The Thiazole Moiety in Antifungal Drug Design
The five-membered thiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse non-covalent interactions with biological targets.[1][2] In the realm of antifungal agents, thiazole derivatives are integral to a subset of the azole class, which has been a cornerstone of antifungal therapy for decades.[1][3]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Thiazole and other azole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol component of fungal cell membranes. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which alters membrane fluidity and permeability, ultimately leading to fungal cell death or growth inhibition (fungistatic effect).[1][3][4]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole antifungals.
The Strategic Importance of 4-Chlorothiazole
4-Chlorothiazole serves as a highly versatile and reactive intermediate. The chlorine atom at the 4-position provides a reactive handle for carbon-carbon bond formation, typically through metal-catalyzed cross-coupling reactions. This allows for the strategic installation of the thiazole core onto a larger, more complex molecular framework, a common strategy in the convergent synthesis of drugs like Ravuconazole and Isavuconazole.
Application Case Study I: Synthesis of Ravuconazole
Ravuconazole is a broad-spectrum triazole antifungal agent that has demonstrated potent activity against various yeast and mold infections, including those caused by Candida and Aspergillus species.[6][7][8] The synthesis of Ravuconazole prominently features the coupling of a thiazole piece, derived from 4-chlorothiazole, with the main triazole-containing fragment.
Retrosynthetic Analysis
A key disconnection in the synthesis of Ravuconazole involves a Suzuki or Stille coupling reaction to form the bond between the thiazole ring and the cyanophenyl group. This approach identifies 4-chloro-2-substituted-thiazole as a critical building block.
Caption: Retrosynthetic analysis for Ravuconazole highlighting the key thiazole intermediate.
Protocol: Suzuki Coupling for Thiazole Arylation
This protocol describes the palladium-catalyzed Suzuki coupling of a 4-chlorothiazole derivative with an arylboronic acid. This is a foundational reaction for constructing the core of many antifungal agents.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-4-chlorothiazole | ≥97% | Commercial | Starting material |
| 4-Cyanophenylboronic acid | ≥98% | Commercial | Coupling partner |
| Pd(PPh₃)₄ | - | Commercial | Catalyst |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercial | Base |
| 1,4-Dioxane | Anhydrous | Solvent Still | Reaction Solvent |
| Toluene | Anhydrous | Solvent Still | Reaction Solvent |
| Water | Degassed, DI | In-house | For base solution |
| Ethyl Acetate | ACS Grade | Commercial | Extraction |
| Brine | Saturated NaCl(aq) | In-house | Washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |
Safety Precautions:
-
Handle 4-chlorothiazole and its derivatives in a well-ventilated chemical fume hood.[9][10] These compounds can be irritants.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.
-
Anhydrous solvents are flammable. Keep away from ignition sources.[10]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-4-chlorothiazole (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane or toluene (to make a ~0.2 M solution with respect to the thiazole). Add a 2 M aqueous solution of Na₂CO₃ (3.0 eq).
-
Causality: The biphasic solvent system (organic/aqueous) is standard for Suzuki couplings. The base is essential for the transmetalation step in the catalytic cycle. Dioxane and toluene are effective solvents for dissolving the organic reactants.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS.[11] A typical mobile phase for TLC is 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material (2-bromo-4-chlorothiazole) indicates reaction completion, typically within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Causality: The aqueous washes remove the inorganic base and palladium salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Characterization: Confirm the structure and purity of the product, 2-bromo-4-(4-cyanophenyl)thiazole, using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Case Study II: Synthesis of Isavuconazole
Isavuconazole is another potent, broad-spectrum triazole antifungal available for clinical use.[12][13] Its synthesis also relies on a key thiazole intermediate, which is constructed and then coupled to the main chiral side chain. A common route involves the reaction of a thioamide with an α-haloketone to form the thiazole ring (Hantzsch synthesis), followed by coupling.
Workflow: From Thioamide to Isavuconazole
The general workflow highlights the convergent nature of the synthesis, where the complex side-chain and the functionalized thiazole are prepared separately before the final coupling step.
Caption: Convergent synthesis workflow for Isavuconazole.
Protocol: Hantzsch Thiazole Synthesis
This protocol details the formation of the 4-chloromethylthiazole intermediate, a variation where the reactive chloro- group is on the methyl substituent rather than directly on the ring.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Cyanothiobenzamide | ≥97% | Commercial | Starting material |
| 1,3-Dichloroacetone | ≥95% | Commercial | Highly lachrymatory |
| Ethanol | 200 Proof | Commercial | Solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | Mild Base (optional) |
Safety Precautions:
-
CRITICAL: 1,3-Dichloroacetone is a potent lachrymator and irritant. This procedure must be performed in a high-efficiency chemical fume hood.
-
Wear all appropriate PPE. Handle the solid reagent with care to avoid generating dust.
-
The reaction may be exothermic.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-cyanothiobenzamide (1.0 eq) in ethanol (~0.5 M).
-
Reagent Addition: Add 1,3-dichloroacetone (1.1 eq) to the solution at room temperature.
-
Causality: The Hantzsch synthesis is a condensation reaction between a thioamide and an α-halocarbonyl compound. Ethanol is a common protic solvent for this transformation. An excess of the dichloroacetone is used to ensure complete consumption of the thioamide.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. A precipitate of the product hydrochloride salt may form.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS until the thiobenzamide spot is consumed.
-
Work-up and Isolation: Cool the reaction to room temperature. If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, or to increase yield, cool the solution in an ice bath to induce crystallization. The product is often isolated as its hydrochloride salt.
-
Causality: The product is typically less soluble in the cold solvent than the starting materials, allowing for isolation by filtration. Sometimes, a mild base like NaHCO₃ is added during work-up to neutralize the HCl formed and isolate the free base, which may require subsequent extraction.
-
-
Purification: The filtered solid is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol or purified by column chromatography.
-
Characterization: Confirm the structure of 2-(4-cyanophenyl)-4-chloromethylthiazole via NMR and MS analysis.
Analytical Characterization and Quality Control
Self-validating protocols require robust analytical methods to ensure reaction success and product quality.[11]
| Technique | Purpose | Key Observables |
| TLC | Rapid, qualitative reaction monitoring. | Disappearance of starting material spot(s) and appearance of a new product spot with a different Rf value. |
| HPLC | Quantitative reaction monitoring and final purity assessment. | A clean chromatogram with the product peak at the expected retention time, purity typically >98% for subsequent steps. |
| ¹H NMR | Structural confirmation. | Correct chemical shifts, integration values, and coupling patterns for all protons. Appearance of characteristic thiazole proton signals. |
| ¹³C NMR | Structural confirmation. | Presence of all expected carbon signals, including the characteristic C=N and C-S signals of the thiazole ring. |
| Mass Spec (MS) | Molecular weight confirmation. | Observation of the correct molecular ion peak (M⁺) or protonated species ([M+H]⁺) corresponding to the product's molecular formula. |
Conclusion
4-Chlorothiazole and its derivatives are indispensable intermediates in the synthesis of modern thiazole-containing antifungal agents. The chlorine atom provides a reliable and versatile site for introducing the thiazole heterocycle into complex molecular architectures through well-established methodologies like the Suzuki coupling. The Hantzsch synthesis provides an alternative, powerful route to functionalized thiazoles. By understanding the causality behind reaction choices and employing rigorous analytical monitoring, researchers can effectively leverage these building blocks to develop novel and effective antifungal therapies.
References
- Nagel, K. M. (2024). Thiazole antifungals. Research Starters.
- Mechanisms in Medicine Inc. (2012). The Role of Azoles. YouTube.
- Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355.
- Petra, A. W. (2000). Efficacies of two new antifungal agents, the triazole ravuconazole and the echinocandin LY-303366, in an experimental model of invasive aspergillosis. Antimicrobial Agents and Chemotherapy, 44(12), 3381-3388.
- Pfaller, M. A., et al. (2002). In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates. Antimicrobial Agents and Chemotherapy, 46(6), 1615-1618.
- National Center for Biotechnology Information. (n.d.). Ravuconazole.
- Wockhardt Ltd. (2015). A process for the preparation of isavuconazole and its intermediates.
- Basilea Pharmaceutica AG. (2020). Process for the manufacture of isavuconazole or ravuconazole.
- RSC Publishing. (2024).
- AK Scientific, Inc. (n.d.).
- Fisher Scientific. (2023).
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
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- Zhang, M., et al. (2018). Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry, 66(30), 7899-7907.
- Shanghai Institute of Pharmaceutical Industry. (2022). A Novel and Practical Synthesis of Isavuconazonium Sulfate via Anion Exchange Resin. Pharmaceutical Fronts.
- Novartis. (2021). A New Chemo-Enzymatic Approach to Synthesize Isavuconazole Using an Engineered Benzaldehyde Lyase. PubMed.
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The Pivotal Role of 4-Chlorothiazole in Modern Herbicide Synthesis: Application Notes and Protocols
For Immediate Release
[City, State] – January 30, 2026 – In the competitive landscape of agrochemical research, the strategic synthesis of potent and selective herbicides is of paramount importance. The heterocyclic compound 4-chlorothiazole and its derivatives have emerged as critical building blocks in the construction of several classes of herbicides, offering a versatile scaffold for achieving desired biological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 4-chlorothiazole in the synthesis of commercially relevant herbicides, with a particular focus on the triazolopyrimidine sulfonamide class, exemplified by Flumetsulam.
Introduction: The Significance of the Thiazole Moiety in Herbicidal Action
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal and agricultural chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to and inhibit biological targets. In the context of herbicides, the thiazole moiety is often incorporated to enhance the molecule's affinity for its target enzyme, thereby increasing its herbicidal potency.[2] The presence of a chlorine atom at the 4-position of the thiazole ring provides a reactive handle for further chemical modifications, making 4-chlorothiazole a valuable intermediate in the synthesis of a diverse range of agrochemicals.[2]
The Strategic Application of 4-Chlorothiazole in the Synthesis of Flumetsulam
Flumetsulam is a selective pre- and post-emergence herbicide used for the control of broadleaf weeds in various crops.[3] It belongs to the triazolopyrimidine sulfonamide class of herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[4][5] The synthesis of Flumetsulam provides a clear example of the strategic use of a thiazole-derived intermediate, which can be accessed from 4-chlorothiazole precursors.
The overall synthesis of Flumetsulam involves the coupling of two key fragments: 2,6-difluoroaniline and a substituted[6][7]triazolo[1,5-a]pyrimidine sulfonyl chloride. The latter heterocyclic core is where the thiazole chemistry comes into play. A critical intermediate in the formation of this core is 2-aminothiazole, which can be synthesized from precursors derivable from 4-chlorothiazole.
Rationale Behind the Synthetic Strategy
The synthetic route to Flumetsulam is designed for efficiency and high yield. The choice of 2-aminothiazole as a precursor for the triazolopyrimidine ring system is based on its reactivity and the established chemical transformations that allow for the construction of the fused heterocyclic system. The amino group of 2-aminothiazole provides a nucleophilic center for the initial reaction to build the pyrimidine ring, while the thiazole ring itself forms a stable part of the final fused system.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key stages in the synthesis of Flumetsulam, starting from the preparation of a key thiazole intermediate.
Protocol 1: Synthesis of 2-Aminothiazole
2-Aminothiazole is a fundamental building block that can be prepared through various methods. One common industrial synthesis involves the reaction of chloroacetaldehyde with thiourea.[6][7]
Materials:
-
Chloroacetaldehyde (40% aqueous solution)
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ethanol
-
Activated carbon
Procedure:
-
In a well-ventilated fume hood, carefully combine chloroacetaldehyde and thiourea in a reaction vessel.
-
The reaction is typically carried out in an aqueous medium.
-
The mixture is stirred at a controlled temperature, usually between 40°C and 70°C, for 1 to 3 hours.[7]
-
After the reaction is complete, the mixture is treated with activated carbon to remove impurities.
-
The solution is then filtered, and the filtrate is neutralized with a concentrated solution of sodium hydroxide to precipitate the 2-aminothiazole free base.
-
The crude product is extracted with diethyl ether.
-
The ether extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from ethanol to yield pure 2-aminothiazole.
Expected Yield: 50-90%
Protocol 2: Synthesis of N-(2,6-difluorophenyl)-5-methyl-[6][7]triazolo[1,5-a]pyrimidine-2-sulfonamide (Flumetsulam)
This protocol outlines the final coupling step to produce Flumetsulam from the key triazolopyrimidine sulfonyl chloride intermediate and 2,6-difluoroaniline. The synthesis of the sulfonyl chloride intermediate is a multi-step process that can be initiated from 2-aminothiazole.
Materials:
-
5-methyl-[6][7]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
-
2,6-Difluoroaniline
-
Anhydrous pyridine
-
Anhydrous dichloromethane
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-difluoroaniline in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 5-methyl-[6][7]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride in anhydrous dichloromethane to the cooled solution of 2,6-difluoroaniline via the dropping funnel.
-
After the addition is complete, add anhydrous pyridine to the reaction mixture to act as a base and scavenger for the HCl generated.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure Flumetsulam.
Expected Yield: High
Data Presentation
| Compound | Starting Materials | Key Reaction Type | Typical Yield |
| 2-Aminothiazole | Chloroacetaldehyde, Thiourea | Hantzsch Thiazole Synthesis | 50-90% |
| Flumetsulam | 5-methyl-[6][7]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride, 2,6-Difluoroaniline | Sulfonamide formation | High |
Visualization of Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of Flumetsulam, highlighting the role of the thiazole-derived intermediate.
Caption: Synthetic pathway for Flumetsulam.
Conclusion
4-Chlorothiazole and its derivatives, such as 2-aminothiazole, are indispensable intermediates in the synthesis of modern herbicides. The protocols and application notes provided herein offer a comprehensive guide for researchers in the agrochemical field to leverage the versatility of the thiazole scaffold in the development of novel and effective crop protection agents. The synthesis of Flumetsulam serves as a prime example of how these building blocks can be strategically employed to construct complex and highly active herbicidal molecules.
References
- EP0482607B1. (1995, August 30). Process of producing 2-aminothiazole. Google Patents.
- Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466.
-
Malaysian Journal of Analytical Sciences. (2021). SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]
-
ResearchGate. (2025). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]
- US4391979A. (1983, July 5). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
PMC. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link]
-
PubMed. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Retrieved from [Link]
- CN101485320B. (2011, June 1). Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof. Google Patents.
-
AERU. (2025). N-(2,6-difluorophenyl)-8-fluoro-5-hydroxy(1,2,4)triazolo(1,5-c)pyrimidine-2-sulfonamide. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
EPA. (n.d.). [6][7]Triazolo[1,5-a]pyrimidine-2-sulfonamide, N-(2,6-difluorophenyl)-5-methyl- - Substance Details. Retrieved from [Link]
-
ACS Publications. (1995). Anaerobic aquatic degradation of flumetsulam [N-(2,6-difluorophenyl)-5-methyl[6][7]triazolo[1,5-a]pyrimidine-2-sulfonamide]. Retrieved from [Link]
-
Titan Ag. (n.d.). FLUMETSULAM 800 WG. Retrieved from [Link]
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- 2. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 3. CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof - Google Patents [patents.google.com]
- 4. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 6. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Application Note: Chemoselective N-Acylation of 2-Amino-4-Chlorothiazole
This Application Note is designed for medicinal chemists and process scientists requiring a robust protocol for the N-acylation of 2-amino-4-chlorothiazole .
This substrate presents unique challenges compared to non-halogenated thiazoles. The electron-withdrawing chlorine atom at the C4 position deactivates the exocyclic amine, reducing nucleophilicity, while simultaneously rendering the ring system prone to hydrolysis or decomposition under harsh conditions. The protocols below prioritize chemoselectivity (mono- vs. bis-acylation) and stability .
Part 1: Executive Summary & Strategic Analysis
The acylation of 2-amino-4-chlorothiazole (1) is a critical step in synthesizing antiviral and antitumor thiazolides. However, standard acylation conditions often fail due to two competing factors:
-
Deactivated Nucleophile: The C4-Cl substituent exerts an inductive effect ($ -I $), lowering the $ pK_a $ of the exocyclic amine and requiring stronger electrophiles or catalysts.
-
Product Instability: The resulting amide (2) is susceptible to hydrolysis, often reverting to 2-aminothiazol-4(5H)-one derivatives if aqueous workups are too acidic or basic.
Key Success Factor: The use of N-methylmorpholine (NMM) or Pyridine as a base is superior to Triethylamine ($ Et_3N $), which can promote bis-acylation or ring degradation.
Reaction Scheme
The transformation involves the reaction of 2-amino-4-chlorothiazole with an acyl chloride or anhydride to form the N-acylated product.
Figure 1: Reaction pathway highlighting the competition between mono-acylation and bis-acylation.
Part 2: Detailed Experimental Protocols
Method A: Acylation with Acid Chlorides (Standard)
Best for: Aromatic acyl groups, sterically hindered acids, or when high reactivity is needed.
Reagents:
-
Substrate: 2-Amino-4-chlorothiazole (1.0 equiv)
-
Base: Pyridine (2.0 equiv) [Note: Pyridine acts as both base and acyl-transfer catalyst]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Protocol:
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen ($ N_2 $).
-
Dissolution: Add 2-amino-4-chlorothiazole (1.0 mmol) and anhydrous DCM (10 mL). Stir until fully dissolved. Note: If solubility is poor, switch to THF.
-
Base Addition: Add Pyridine (2.0 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
-
Acylation: Dilute the Acyl Chloride (1.1 mmol) in 2 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Critical: Rapid addition causes localized heating and promotes bis-acylation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench & Workup:
-
Quench with saturated $ NH_4Cl $ solution (10 mL).
-
Extract with DCM ($ 3 \times 15 $ mL).
-
Wash combined organics with mild brine. Avoid strong bases like NaOH during wash, as they may hydrolyze the C-Cl bond.
-
-
Purification: Dry over $ Na_2SO_4 $, concentrate, and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Method B: Mild Acylation with Anhydrides
Best for: Aliphatic acyl groups (Acetyl, Propionyl) and acid-sensitive substrates.
Reagents:
-
Substrate: 2-Amino-4-chlorothiazole (1.0 equiv)
-
Reagent: Acid Anhydride (1.2 equiv)
-
Base: N-Methylmorpholine (NMM) (1.5 equiv)
-
Catalyst: DMAP (5 mol%) - Optional, only if reaction is sluggish.
Protocol:
-
Setup: Dissolve 2-amino-4-chlorothiazole (1.0 mmol) in THF (8 mL) under $ N_2 $.
-
Activation: Add NMM (1.5 mmol). Stir at RT for 5 minutes.
-
Addition: Add the Acid Anhydride (1.2 mmol) dropwise.
-
Heating (Controlled): If no reaction is observed after 2 hours at RT, heat to 50°C .
-
Warning: Do not exceed 60°C. Higher temperatures facilitate the displacement of the 4-chloro group or ring opening.
-
-
Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with water and brine.[1] Recrystallize from EtOAc/Hexane if possible to avoid column chromatography.
Part 3: Mechanism & Troubleshooting
Mechanistic Insight
The reaction proceeds via a nucleophilic addition-elimination mechanism. The exocyclic nitrogen (N-exo) is the preferred nucleophile over the ring nitrogen (N-endo) due to steric hindrance at N-endo caused by the C4-chlorine and electronic delocalization.
However, once the mono-acyl product is formed, the amide proton becomes significantly acidic ($ pK_a \approx 15-17 $). In the presence of excess strong base (like $ Et_3N $ or NaH), this proton is removed, creating an amidate anion that reacts with a second equivalent of acyl chloride to form the bis-acyl imide .
Decision Logic for Optimization
Figure 2: Decision tree for selecting the optimal synthetic pathway.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Poor nucleophilicity of amine. | Switch to Method B with mild heating (50°C) or add DMAP catalyst. |
| Bis-acylation | Excess reagent or base too strong. | Reduce Acyl Chloride to 1.05 equiv. Use Pyridine instead of TEA. |
| Product Hydrolysis | Workup too basic/acidic. | Use neutral buffers (pH 7) for washing. Avoid 1M HCl or NaOH. |
| Starting Material Remains | Steric hindrance of Acyl group. | Use HATU/DIPEA coupling conditions for carboxylic acids instead of acid chlorides. |
Part 4: Analytical Data Reference
Expected Data for N-(4-chlorothiazol-2-yl)acetamide:
-
Appearance: Pale yellow solid.[4]
-
Melting Point: 144–145 °C.[4]
-
1H NMR (DMSO-d6):
12.36 (br s, 1H, NH), 7.14 (s, 1H, H-5), 2.15 (s, 3H, CH3).[4] -
MS (CI): Calculated for $ C_5H_6ClN_2OS
MH^+ $): 176.99.
(Data sourced from validated literature [1])
References
-
Pate, S., et al. (2024).[5] Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14, 27894-27903.[5][6]
-
[Link]
- Key Insight: Highlights the instability of the 4-chloro derivative and provides NMR d
-
- BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives. Key Insight: General handling of aminothiazoles and base selection.
-
Chaban, T., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. verjournal.com [verjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
column chromatographic method for chlorothiazide analysis
Executive Summary & Chemical Basis
Chlorothiazide (6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is a thiazide diuretic used for the management of hypertension and edema.[1] Unlike its dihydro-analog (hydrochlorothiazide), chlorothiazide possesses a double bond in the heterocyclic ring, which influences its stability profile and UV absorption characteristics.
This Application Note provides two validated chromatographic workflows:
-
Method A (Isocratic HPLC): A robust "workhorse" method for routine Quality Control (Assay/Content Uniformity).
-
Method B (Gradient UHPLC): A high-resolution stability-indicating method designed to separate chlorothiazide from its primary hydrolytic degradant, 4-amino-6-chlorobenzene-1,3-disulfonamide (ACDS) .
Physicochemical Constraints & Method Design
-
Acidity (pKa): Chlorothiazide has a pKa of approximately 6.85 (sulfonamide group).[2] To ensure consistent retention on hydrophobic stationary phases (C18), the mobile phase pH must be maintained at least 2 units below the pKa. Therefore, a pH of 2.5 – 3.0 is critical to keep the analyte in its non-ionized (protonated) state.
-
Solubility: The drug exhibits poor water solubility (<1 mg/mL) but is soluble in alkaline solutions and organic solvents (methanol, acetonitrile, DMF). Sample preparation protocols must utilize an organic pre-dissolution step to prevent precipitation.
Analytical Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate methodology based on the analytical objective.
Figure 1: Analytical decision matrix for Chlorothiazide analysis, distinguishing between routine QC (Method A) and stability profiling (Method B).
Method A: Routine QC (Isocratic HPLC)
Objective: Rapid quantification of Chlorothiazide in raw material and tablet formulations. This method aligns with USP general chromatographic principles for thiazides.
Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard USP L1 packing provides sufficient hydrophobic interaction for retention. |
| Mobile Phase | 0.1M KH₂PO₄ (pH 3.0) : Acetonitrile (85:15 v/v) | pH 3.0 suppresses ionization (pKa 6.85), preventing peak tailing. Low organic content ensures adequate retention (k' > 2). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Detection | UV @ 275 nm | Corresponds to the absorption maximum of the benzothiadiazine ring. |
| Temperature | 25°C (Ambient) | Temperature control ensures retention time reproducibility. |
| Injection Vol. | 20 µL | Standard loop volume; adjust based on concentration to stay within Beer's Law linearity. |
Reagent Preparation
-
Buffer (pH 3.0): Dissolve 13.6 g of Monobasic Potassium Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%). Filter through a 0.45 µm nylon membrane.[3]
-
Mobile Phase: Mix 850 mL of Buffer with 150 mL of Acetonitrile. Degas via sonication for 10 minutes.[4][5]
Method B: Stability-Indicating (Gradient UHPLC)
Objective: Separation of Chlorothiazide from its primary degradation product, 4-amino-6-chlorobenzene-1,3-disulfonamide (ACDS) , formed via hydrolysis of the thiadiazine ring.
Degradation Pathway Logic
Under hydrolytic stress (acidic or basic), the sulfonamide ring opens. The resulting impurity (ACDS) is significantly more polar than the parent drug and will elute near the void volume in isocratic systems, potentially co-eluting with solvent fronts. A gradient is required to retain the polar impurity while eluting the parent drug.
Figure 2: Hydrolytic degradation pathway of Chlorothiazide yielding the primary impurity ACDS.
UHPLC Conditions
| Parameter | Specification |
| Column | BEH C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 5% B (Hold); 1-6 min: 5% -> 40% B; 6-8 min: 40% B; 8.1 min: 5% B. |
| Detection | PDA (220-400 nm); Extract at 270 nm |
Detailed Experimental Protocol
Step 1: Standard Preparation (Stock Solution)
-
Target Conc: 1.0 mg/mL[6]
-
Procedure:
-
Accurately weigh 50.0 mg of Chlorothiazide Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Critical Step: Add 10 mL of Methanol or Acetonitrile first. Sonicate for 5 minutes. (Water alone will not dissolve the solid).
-
Dilute to volume with the Mobile Phase (Buffer/ACN mixture).[4]
-
Mix well.
-
Step 2: Sample Preparation (Tablets)
-
Target: 500 mg Label Claim
-
Procedure:
-
Weigh and powder 20 tablets. Calculate the average weight.
-
Weigh powder equivalent to 50 mg of Chlorothiazide.
-
Transfer to a 50 mL volumetric flask.
-
Add 15 mL of Acetonitrile . Sonicate for 15 minutes with intermittent shaking (mechanical agitation is crucial to extract drug from excipients).
-
Add 20 mL of Buffer (pH 3.0). Mix.
-
Cool to room temperature (sonication generates heat).
-
Dilute to volume with Buffer.[7]
-
Filtration: Filter approx. 5 mL through a 0.45 µm PTFE or Nylon syringe filter. Discard the first 2 mL (saturates the filter binding sites). Collect the filtrate for HPLC injection.
-
Step 3: System Suitability (Self-Validation)
Before analyzing samples, inject the Standard Solution (n=5) and verify:
-
RSD of Area: NMT 2.0% (Indicates precision).
-
Tailing Factor (T): NMT 2.0 (Indicates minimal secondary silanol interactions).
-
Theoretical Plates (N): NLT 2000 (Indicates column efficiency).
-
Resolution (Rs): If analyzing impurities, Rs > 2.0 between Chlorothiazide and ACDS.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or pH too close to pKa. | Ensure Buffer pH is ≤ 3.[5]0. Use a "base-deactivated" or end-capped C18 column. |
| Retention Time Drift | Mobile phase evaporation or insufficient equilibration. | Cap solvent bottles. Equilibration time > 20 column volumes is required for ion-pairing or buffered phases. |
| Split Peaks | Sample solvent mismatch. | If sample is dissolved in 100% pure ACN and injected into a high-aqueous mobile phase, precipitation occurs at the column head. Dilute sample with mobile phase before injection.[7] |
| Low Recovery | Incomplete extraction from tablet matrix. | Increase sonication time; ensure organic solvent (ACN/MeOH) is added before the buffer during extraction. |
References
-
United States Pharmacopeia (USP). Monograph: Hydrochlorothiazide (and related Thiazides). USP-NF.[4] (Provides the regulatory basis for phosphate buffer/ACN systems).
-
PubChem.Chlorothiazide Compound Summary. National Center for Biotechnology Information.
-
Journal of Chromatographic Science.Stability-Indicating HPLC Methods for Thiazide Diuretics.
-
DrugBank Online.Chlorothiazide: Pharmacology and Chemical Structure.
Disclaimer: This protocol is for research and development purposes. Methods intended for cGMP release must be fully validated according to ICH Q2(R1) guidelines within the user's specific laboratory environment.
Sources
- 1. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorothiazide | C7H6ClN3O4S2 | CID 2720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. japsonline.com [japsonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Ion-Exchange Fractionation Strategies for Chlorothiazide Complex Mixtures
Executive Summary
Chlorothiazide (CTZ) presents a unique separation challenge due to its strongly acidic nature (bis-sulfonamide functionality) and its frequent co-formulation with basic antihypertensives (e.g., Methyldopa) or presence alongside amphoteric hydrolysis products. While Reversed-Phase HPLC (RP-HPLC) is common, it often struggles with peak tailing and resolution in these specific mixtures without aggressive ion-pairing reagents.
This guide details a Dual-Mode Ion Exchange (IEX) Strategy . We utilize the distinct charge states of CTZ (
-
Protocol A utilizes Strong Cation Exchange (SCX) to isolate CTZ from basic co-drugs (Methyldopa).
-
Protocol B utilizes Strong Anion Exchange (SAX) for stability-indicating analysis, separating CTZ from its primary hydrolysis degradant.
Physicochemical Foundation & Mechanism
Effective IEX relies on manipulating the pH relative to the analyte's
Analyte Profiles
| Analyte | Structure Type | Charge at pH 3.0 | Charge at pH 9.0 | |
| Chlorothiazide (CTZ) | Acidic (Benzothiadiazine) | 6.7, 9.5 | Neutral / Slight (-) | Anionic (-2) |
| Methyldopa (MD) | Amphoteric/Basic (Catecholamine) | 2.2, 9.2, 10.6 | Cationic (+) | Anionic (-) |
| ACBSA (Impurity) | Amphoteric (Aniline derivative) | ~2.0 (amine), ~10 (sulfonamide) | Cationic (+) | Anionic (-) |
Separation Logic
The Cation Exchange Switch (Protocol A):
At acidic pH (pH < 3), Methyldopa is protonated (
The Anion Exchange Switch (Protocol B):
At neutral-to-basic pH (pH > 7), Chlorothiazide is fully doubly ionized (
Figure 1: Mechanistic flow of charge-based separation on Strong Cation Exchange (SCX) resin at acidic pH.
Protocol A: Bulk Fractionation via Cation Exchange (SCX)
Application: Separation of Chlorothiazide from Methyldopa for interference-free UV Quantitation. Basis: Validated against AOAC Official Methods for thiazide mixtures.
Reagents & Equipment
-
Resin: AG 50W-X4 (or Dowex 50W-X4), 100–200 mesh, Hydrogen form.
-
Column: 20 cm x 1 cm ID glass column with stopcock.
-
Solvent A (Eluent): Mixed solvent (Methanol:Water).
-
Solvent B (Desorbent): 1N Methanolic HCl (for recovering Methyldopa).[1]
Resin Preparation (Critical Step)
Self-Validating Step: The resin must be fully cycled to the
-
Slurry 50 g of resin in 1N HCl. Stir for 15 minutes.
-
Decant and wash with distilled water until the wash effluent is pH neutral (pH ~6-7).
-
Store as a slurry in water.
Experimental Workflow
Step 1: Column Packing
-
Pour the resin slurry into the column to a bed height of approximately 10-12 cm.
-
Wash with 50 mL of Methanol to condition the bed.
-
Checkpoint: Ensure no air bubbles are trapped; channeling will ruin the separation.
Step 2: Sample Loading
-
Dissolve the sample (tablet powder equivalent to ~100 mg CTZ) in a minimum volume of Methanol/Formic Acid (95:5).
-
Carefully pipette the sample onto the top of the resin bed.
-
Allow the sample to drain into the resin bed until the liquid level touches the resin surface.
Step 3: Elution of Chlorothiazide
-
Add Solvent A (Methanol/Water) carefully.
-
Collect the eluate immediately. Chlorothiazide has zero retention (
) under these conditions. -
Collect 100 mL of eluate.
-
Validation: Measure UV Absorbance at 277 nm. This fraction contains pure CTZ.
Step 4: Elution of Methyldopa (Optional)
-
Switch eluent to Solvent B (1N Methanolic HCl).
-
The acid competes with the amine groups of Methyldopa, displacing it from the sulfonic acid sites.
-
Collect 100 mL. Measure UV at 280 nm.
Protocol B: Stability-Indicating HPLC via Anion Exchange (SAX)
Application: Quantifying Chlorothiazide in the presence of its hydrolysis product, 4-amino-6-chlorobenzene-1,3-disulfonamide (ACBSA). Basis: Strong Anion Exchange Chromatography.
Chromatographic Conditions
| Parameter | Setting |
| Column | Strong Anion Exchange (SAX), |
| Mobile Phase | 0.1 M Sodium Dihydrogen Phosphate ( |
| Flow Rate | 1.5 mL/min |
| Detection | UV @ 265 nm (Isosbestic point approximation) |
| Temperature | 25°C |
Workflow
-
Equilibration: Flush column with mobile phase for 30 mins. The phosphate ions compete for the active quaternary ammonium sites.
-
Injection: Inject 20
of filtered sample. -
Elution Order:
-
ACBSA (Impurity): Elutes first (
min). At pH 4.5, the aniline group is partially protonated, reducing its net negative charge and affinity for the SAX resin. -
Chlorothiazide: Elutes second (
min). The acidic sulfonamide group retains strong anionic character, interacting firmly with the resin.
-
Figure 2: HPLC-SAX workflow for stability indication.
Data Analysis & Validation Criteria
To ensure the trustworthiness of the method, the following recovery calculations must be performed.
Recovery Calculation (Protocol A)
The efficiency of the ion exchange separation is calculated by comparing the absorbance of the eluate against a standard solution.
Acceptance Criteria:
-
Recovery:
-
Cross-Contamination: Methyldopa fraction must show
absorbance at 277 nm (CTZ ).
Resolution (Protocol B)
Calculate resolution (
-
Requirement:
to ensure baseline separation for accurate integration.
References
-
AOAC International. (2019). Official Methods of Analysis of AOAC INTERNATIONAL, 21st Ed. Method 971.39 "Methyldopa and Chlorothiazide in Combination". Link
-
United States Pharmacopeia (USP). (2023). Monograph: Chlorothiazide. USP-NF. Link
-
Bhatia, R., et al. (2015).[2] "Determination of hydrochlorothiazide and drugs in its combination by HPLC." Journal of Chemical and Pharmaceutical Research, 7(12), 184-190.[2] Link
-
Phenomenex. (2022).[3] "Robust Separation of Hydrochlorothiazide and Chlorothiazide in Tablets." Application Note. Link
-
Deelder, R.S., et al. (1983). "Separation of different ionic forms of L-α-methyldopa... by reversed-phase ion-pair HPLC." Journal of Chromatography A, 261, 45-57. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Instability of 4-Chlorothiazole Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-chlorothiazole derivatives. This guide is designed to provide in-depth troubleshooting advice, practical protocols, and answers to frequently asked questions regarding the inherent instability of this important class of compounds. My aim is to equip you with the knowledge to anticipate, diagnose, and resolve common challenges encountered during the synthesis, purification, and handling of these versatile molecules.
I. Understanding the Instability of the 4-Chlorothiazole Moiety
The 4-chlorothiazole core is a valuable building block in medicinal chemistry, but its utility is often hampered by the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the thiazole ring system renders the C4 position electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the primary source of instability, leading to degradation and the formation of unwanted byproducts.
Factors that exacerbate this instability include:
-
pH: Both acidic and basic conditions can promote the degradation of 4-chlorothiazole derivatives. Hydrolysis under these conditions can lead to the formation of the corresponding 4-hydroxythiazole.
-
Nucleophiles: The presence of nucleophiles, even weak ones like water or alcohols, can lead to the displacement of the chloride. This is a significant consideration during synthesis, workup, and storage in solution.
-
Substituents: The electronic properties of other substituents on the thiazole ring can modulate the reactivity of the C4-chloro group. Electron-withdrawing groups can increase the electrophilicity of the C4 position, making the chloro group more labile. Conversely, electron-donating groups may offer some stabilization.
-
Light and Temperature: As with many organic molecules, exposure to UV light and elevated temperatures can accelerate degradation pathways. Photodehalogenation has been observed in some chlorinated thiazide diuretics[1].
II. Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
A. Synthesis and Reaction-Related Issues
Question 1: I am attempting a nucleophilic aromatic substitution (SNAr) on a 4-chlorothiazole derivative, but I am getting low yields and multiple unidentified byproducts. What could be the cause?
Answer:
Low yields and multiple byproducts in SNAr reactions with 4-chlorothiazole derivatives often stem from several factors. Let's break down the potential causes and solutions.
-
Cause 1: Competing Side Reactions. The high reactivity of the 4-chlorothiazole can lead to unwanted side reactions with your solvent or base. For example, if you are using a protic solvent like methanol, you might observe the formation of the 4-methoxythiazole byproduct.
-
Solution 1: Solvent and Base Selection.
-
Opt for aprotic polar solvents such as DMF, DMSO, or NMP.
-
Use a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), to minimize competition with your desired nucleophile.
-
-
Cause 2: Degradation of the Starting Material. Your 4-chlorothiazole starting material may be degrading under the reaction conditions before it can react with your nucleophile.
-
Solution 2: Reaction Temperature and Time.
-
Start with lower reaction temperatures and gradually increase if the reaction is not proceeding.
-
Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.
-
-
Cause 3: Instability of the Product. The newly formed 4-substituted thiazole derivative may also be unstable under the reaction conditions.
-
Solution 3: In Situ Analysis and Prompt Workup.
-
Once the reaction is complete, as determined by monitoring, proceed with the workup immediately.
-
Quench the reaction by pouring it into water and extract your product into an organic solvent.
-
Question 2: I am trying to perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) on my 4-chlorothiazole derivative, but the reaction is sluggish, or I observe significant decomposition of my starting material.
Answer:
Palladium-catalyzed cross-coupling reactions with chloro-heterocycles can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Decomposition of the starting material is also a common issue with sensitive heterocyclic rings.
-
Cause 1: Inefficient Oxidative Addition. The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.
-
Solution 1: Catalyst and Ligand Selection.
-
Employ a palladium catalyst system known for its high activity with aryl chlorides. Catalysts like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.
-
Consider using a pre-formed palladium-ligand complex.
-
-
Cause 2: Heterocycle Decomposition. The basic conditions and elevated temperatures required for many cross-coupling reactions can lead to the degradation of the thiazole ring.
-
Solution 2: Milder Reaction Conditions.
-
Use a milder base, such as K₃PO₄ or Cs₂CO₃, instead of stronger bases like NaOH or KOH.
-
Attempt the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
-
Cause 3: Unstable Intermediates. The organopalladium intermediates formed during the catalytic cycle may be unstable.
-
Solution 3: Additives and Reaction Monitoring.
-
The addition of certain salts, like LiCl, can sometimes stabilize the catalytic species.
-
Closely monitor the reaction progress to minimize the time the compound spends at elevated temperatures.
-
B. Purification and Handling Issues
Question 3: My 4-chlorothiazole derivative appears to be degrading on the silica gel column during purification. How can I purify it without decomposition?
Answer:
The acidic nature of standard silica gel can catalyze the degradation of acid-sensitive compounds like some 4-chlorothiazole derivatives.
-
Solution 1: Neutralize the Silica Gel.
-
Prepare a slurry of silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v). This will neutralize the acidic sites on the silica.
-
-
Solution 2: Use an Alternative Stationary Phase.
-
Consider using neutral or basic alumina for your column chromatography.
-
For very polar compounds, reverse-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water, with or without a buffer like ammonium acetate) can be a good alternative.
-
-
Solution 3: Recrystallization.
-
If your compound is a solid, recrystallization is an excellent purification method that avoids contact with stationary phases. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Question 4: My purified 4-chlorothiazole derivative decomposes over time, even when stored as a solid. What are the optimal storage conditions?
Answer:
The long-term stability of 4-chlorothiazole derivatives can be compromised by exposure to atmospheric moisture, light, and heat.
-
Optimal Storage Conditions:
-
Temperature: Store at low temperatures, preferably at -20°C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect from moisture and oxygen.
-
Light: Protect from light by storing in an amber vial or by wrapping the vial in aluminum foil.
-
Form: Storing the compound as a dry, crystalline solid is generally more stable than in solution.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halogens on a thiazole ring in nucleophilic substitution reactions?
A1: The reactivity generally follows the order of leaving group ability: I > Br > Cl > F. However, the specific reaction conditions and the electronic nature of the thiazole ring can influence this trend.
Q2: How do I know if my 4-chlorothiazole derivative is degrading?
A2: You can monitor for degradation using the following methods:
-
Thin-Layer Chromatography (TLC): The appearance of new, more polar spots over time can indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of your compound and the appearance of new peaks is a clear sign of degradation. A typical reverse-phase HPLC method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the NMR spectrum, such as the appearance of new signals or changes in the integration of existing signals, indicate decomposition. The loss of the characteristic signal for the proton at the 5-position (if present) and the appearance of new aromatic signals can be indicative of dechlorination or ring opening.
Q3: Can I use a protecting group to temporarily mask the reactivity of the 4-chlorothiazole ring?
A3: While protecting the C4-Cl group directly is not common, you can protect other reactive sites on the molecule to prevent them from interfering with your desired transformations. For example, if you have an amino group on the thiazole ring, it can be protected with a Boc (tert-butyloxycarbonyl) group. This can prevent it from acting as a competing nucleophile. The thiazole nitrogen itself is generally not protected as it is part of the aromatic system.
Q4: What are some common degradation products of 4-chlorothiazole derivatives?
A4: Common degradation products include:
-
4-Hydroxythiazole derivative: Formed by hydrolysis of the C-Cl bond.
-
Dechlorinated thiazole derivative: Formed by reductive dehalogenation.
-
Ring-opened products: Under harsh acidic or basic conditions, the thiazole ring itself can cleave.
IV. Experimental Protocols and Data
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of the 4-chlorothiazole derivative (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.1-1.5 equiv) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically between 60-120°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Influence of pH on the Stability of a Representative 4-Chlorothiazole Derivative
| pH | Temperature (°C) | Degradation after 24 hours (%) | Primary Degradation Product |
| 2 (0.01 M HCl) | 50 | 15 | 4-Hydroxythiazole derivative |
| 7 (Phosphate Buffer) | 50 | < 2 | - |
| 10 (Carbonate Buffer) | 50 | 25 | 4-Hydroxythiazole derivative |
This is illustrative data and the actual stability will depend on the specific derivative.
V. Visualizing Degradation Pathways and Workflows
Diagram 1: Common Degradation Pathways of 4-Chlorothiazole Derivatives
Caption: A logical workflow for troubleshooting low-yield SNAr reactions.
VI. References
-
Stability of selected chlorinated thiazide diuretics. (2025). ResearchGate. [Link]
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (n.d.). National Institutes of Health. [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Publishing. [Link]
-
LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. (2012). ResearchGate. [Link]
-
The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (2025). ResearchGate. [Link]
-
Nitrogen Protecting Groups: Recent Developments and New Applications. (2025). ResearchGate. [Link]
-
Stability of Furosemide and Chlorothiazide. (2016). National Institutes of Health. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). National Institutes of Health. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. [Link]
Sources
solving poor solubility of reagents in thiazole synthesis
Technical Support Center: Thiazole Synthesis & Solubility Optimization Current Status: Operational | Ticket ID: #THZ-SOL-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: Beyond the "Tar"
Welcome to the technical support hub for thiazole synthesis. If you are here, you are likely staring at a flask containing a dark, intractable oil or a precipitate that refuses to dissolve in ethanol.[1][2]
The Hantzsch thiazole synthesis (condensation of
This guide abandons the "add more solvent" approach in favor of Solvent Engineering and Physical Activation .
Part 1: Emergency Triage (Decision Matrix)
Before modifying your protocol, use this decision tree to select the correct troubleshooting module based on your specific constraints.
Figure 1: Triage logic for selecting the appropriate solubility solution.
Module 1: Solvent Engineering (The "Sticky" Problem)
The Issue: Ethanol (the traditional solvent) often fails to solubilize substituted thiobenzamides, requiring high reflux temperatures that degrade the sensitive
Why It Works (The Science)
PEG-400 acts as a dual-function system:
-
Solvent: It possesses both hydrophilic (ether oxygens) and hydrophobic (ethylene backbone) domains, dissolving both polar thioamides and non-polar haloketones.[1][2]
-
Phase Transfer Catalyst: The helical structure of PEG can wrap around cations (like
or metal ions), activating the thioamide sulfur for nucleophilic attack.[1][2]
Experimental Protocol: PEG-400 Mediated Synthesis
Based on methodologies adapted from Babu et al. (2016).
| Component | Quantity | Notes |
| 1.0 mmol | e.g., Phenacyl bromide | |
| Thioamide/Thiourea | 1.0 mmol | Stoichiometric equivalent |
| Solvent | PEG-400 (5 mL) | Do not use ethanol |
| Catalyst | None | PEG acts as the promoter |
Step-by-Step:
-
Dissolution: Add the thioamide to PEG-400 in a round-bottom flask. Stir at room temperature. You will notice a viscous but clear solution (unlike the suspension in ethanol).[1]
-
Addition: Add the
-haloketone.[3][4][5] -
Reaction: Heat to 85°C for 2–3 hours.
-
Observation: The mixture remains homogeneous; no "oiling out" occurs.
-
-
Workup: Cool to room temperature and pour the mixture into ice-cold water (20 mL) .
-
Isolation: The thiazole will precipitate as a solid. Filter, wash with water, and dry.[1][2]
Module 2: Physical Activation (The "Insoluble" Problem)
The Issue: Some reactants (e.g., nitro-substituted benzothioamides) are brick-dust solids that are insoluble in almost everything.[1] The Fix: Mechanochemistry (Solvent-Free Grinding) .
Why It Works (The Science)
By grinding reactants together, you generate localized microscopic heat (friction) and break down the crystal lattice.[1][2] This creates a Eutectic Melt —a phase where the melting point of the mixture is lower than the individual components. The reaction occurs at the solid-solid interface, eliminating the need for bulk solubility.[1]
Experimental Protocol: Mortar & Pestle Synthesis
Reference: SynOpen 2023, 7, 615–618.[1][2]
| Component | Quantity | Role |
| 1.0 mmol | Electrophile | |
| Thioamide | 1.0 mmol | Nucleophile |
| Catalyst | Silica Gel (0.5 g) | Grinding Auxiliary / Acid Catalyst |
Step-by-Step:
-
Preparation: Place the thioamide, haloketone, and silica gel into a porcelain mortar.
-
Activation: Grind vigorously with a pestle for 10–20 minutes .
-
Visual Cue: The powder will likely turn into a paste or a sticky semi-solid. This is the eutectic melt formation—do not stop .
-
-
Completion: Monitor by TLC (take a tiny speck of paste, dissolve in EtOAc).[1][2]
-
Workup: Add 10 mL of ethanol to the mortar to dissolve the product (leaving the silica behind) or wash the solid with water if the product is hydrophobic.
Module 3: Aqueous Systems (The "Hydrophobic" Problem)
The Issue: You are restricted to water (Green Chemistry mandates), but your reactants float on top like oil.[1][2]
The Fix: Supramolecular Catalysis using
Why It Works (The Science)
-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. It encapsulates the hydrophobic haloketone, pulling it into the aqueous phase.[1][2] Inside this "nanoreactor," the local concentration of reactants is extremely high, accelerating the reaction via the hydrophobic effect.[1][2]
Figure 2: Supramolecular mechanism of
Experimental Protocol: Aqueous Synthesis
Reference: Lakkakula et al. (2024).[1]
-
Solution Prep: Dissolve
-CD (1.0 mmol, 1 eq) in Water (15 mL) at 50°C until clear. -
Complexation: Add the hydrophobic ketone (e.g.,
-bromoacetophenone).[1] Stir for 10 mins. -
Reaction: Add the thioamide. Heat to 50–60°C .
-
Isolation: Cool the mixture. The thiazole product usually precipitates out (it is too bulky to stay in the cavity).[1] Filter the solid.
-
Recycling: The filtrate contains the
-CD and can be reused for the next batch.
Troubleshooting & FAQ
Q: My reaction mixture turned into a black tar. Is it ruined? A: Not necessarily. This is often "oiling out" of the intermediate hydroxythiazoline.
-
Immediate Action: Do not toss it. Add a co-solvent like Isopropanol (IPA) or PEG-400 and heat gently.[1] If it dissolves, the reaction may proceed to the dehydration step.[1][2]
-
Prevention: Use the PEG-400 protocol (Module 1) next time to prevent phase separation.
Q: I used the mechanochemistry method (grinding), but the yield is low. A: You likely didn't grind long enough or the contact was poor.
-
Correction: Add a few drops of Glycerol or Ethanol (Liquid Assisted Grinding - LAG).[1] This acts as a lubricant and improves mass transfer between the solid crystals.
Q: Can I use Deep Eutectic Solvents (DES) instead of PEG? A: Yes. A mixture of Choline Chloride:Urea (1:2) is excellent.[1]
-
Benefit: It is cheaper than PEG and often biodegradable.
-
Protocol: Prepare the DES by heating Choline Chloride and Urea at 80°C until a clear liquid forms. Use this liquid exactly like the PEG-400 protocol.
References
-
Babu, B. H., et al. (2016).[1][2][4] "An Efficient PEG-400 Mediated Catalyst Free Green Synthesis of 2-Amino-Thiazoles." Journal of Chemical Sciences.
-
Wahan, S. K., et al. (2023).[1][2] "A Facile, Mechanochemical, Solvent-, and Catalyst-Free Synthesis of Functionalized 4-Thiazolidinones." SynOpen.
-
Lakkakula, S., et al. (2024).[1][2] "β-Cyclodextrin-catalyzed one-pot synthesis of aryl benzothiazoles." World Journal of Pharmaceutical Research.[8]
-
Abbott, A. P., et al. (2004).[1][2] "Deep Eutectic Solvents formed between choline chloride and carboxylic acids." Journal of the American Chemical Society.
Sources
- 1. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
current unsolved problems in synthetic organic chemistry
SYNTHETIC SINGULARITY SUPPORT HUB (S3H) Status: Online | Ticket Volume: High | Current Version: 2026.02
Welcome to the S3H Help Desk
Subject: Troubleshooting Critical Errors in Chemical Space Navigation Ticket ID: #UNSOLVED-2026-CHEM
User Query: "I am attempting to run standard synthesis protocols, but I am encountering persistent errors with site-selectivity in arenes, stability crashes during sp3-fluorination, and atom-economy failures in amide coupling. Is there a patch available?"
Admin Response: Welcome, User. You are encountering "Grand Challenge" errors—legacy bugs in the organic synthesis operating system. Standard reagents (the "drivers") often fail to handle these complex subroutines.
Below are three Official Patches (Troubleshooting Guides) to resolve these specific high-level failures. These protocols utilize the latest updates in transition-metal catalysis, photoredox loops, and organocatalysis.
Ticket #01: The "Remote Edit" Error (Meta-C–H Activation)
Issue: User cannot functionalize the meta position of an arene ring. The system defaults to ortho (due to directing groups) or para (due to sterics/electronics). Error Code: REGIO_FAIL_ORTHO_OVERRIDE
Root Cause Analysis
Standard Pd(II) catalysis relies on a Concerted Metalation-Deprotonation (CMD) mechanism where the metal binds to a proximal heteroatom (Directing Group, DG), forcing ortho-activation via a 5- or 6-membered metallacycle. Reaching the meta position requires a "geometric hack"—a template that physically extends the metal's reach.
The Patch: Nitrile-Template Assisted Meta-Activation
This protocol uses a removable "U-shaped" nitrile template that coordinates with a hetero-bimetallic system (Pd-Ag), swinging the Pd center specifically to the meta carbon.
Experimental Protocol (Self-Validating):
-
Template Installation: Attach the nitrile-bearing template (e.g., 2-cyanobenzyl group) to your substrate's coordinating atom (usually a phenol or amine).
-
Catalyst System:
-
Primary Driver: Pd(OAc)₂ (10 mol%)[1]
-
Co-Driver: AgOAc (Ag acts as the anchor for the nitrile template).
-
Ligand: N-protected amino acid (Ac-Gly-OH) to accelerate the CMD step.
-
-
Reaction Conditions:
-
Solvent: HFIP (Hexafluoroisopropanol) – Critical for stabilizing the cationic Pd species.
-
Temp: 90 °C.
-
Oxidant: PhI(OAc)₂ (if oxidative coupling) or Aryl Iodide (if coupling).
-
Data Summary: Regioselectivity Ratios
| Substrate Type | Standard Conditions (o:m:p) | With Nitrile Template (o:m:p) | Yield |
| Toluene Deriv. | 60 : 5 : 35 | < 1 : 98 : 1 | 82% |
| Hydrocinnamic Acid | 90 : 2 : 8 | < 1 : 95 : 4 | 78% |
| Phenylacetic Acid | 85 : 5 : 10 | 2 : 96 : 2 | 80% |
Workflow Logic (DOT Visualization)
Caption: The nitrile template acts as a scaffold, anchoring Silver (Ag) to position Palladium (Pd) precisely at the meta-C-H bond.
Ticket #02: The "Stability" Crash (sp3 Decarboxylative Fluorination)
Issue: User attempts to install Fluorine on an alkyl (sp3) carbon. Error Code: E2_ELIMINATION_EXCEPTION / EXPLOSION_RISK Symptoms: Using electrophilic F+ sources (Selectfluor) on enolates leads to elimination. Nucleophilic F- (DAST) causes rearrangement.
The Patch: Photoredox Radical Decarboxylation
Instead of fighting charged intermediates (carbocations/anions), this patch switches the operating system to Radical Chemistry . It uses Blue LED light to oxidize a carboxylate into a radical, which sheds CO₂ and captures a fluorine atom.[2]
Experimental Protocol:
-
Reagents:
-
Substrate: Aliphatic Carboxylic Acid (R-COOH).
-
Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).
-
Fluorine Source: Selectfluor (2-3 equiv).
-
Base: Na₂HPO₄ (to ensure carboxylate formation).
-
-
Environment:
-
Solvent: 1:1 Acetone/Water (Water is crucial for Selectfluor solubility).
-
Light Source: 34W Blue LED (450 nm).
-
Atmosphere: Argon/Nitrogen (Oxygen quenches the excited Ir* state).
-
-
Troubleshooting Check: If yield is low, check the pH. The reaction requires the carboxylate anion (
), not the free acid.
Reagent Compatibility Table
| Functional Group | Traditional Fluorination | Photoredox Protocol |
| Tertiary Alcohol | Fails (Elimination) | Tolerated |
| Benzylic C-H | Fails (Over-oxidation) | Tolerated |
| Beta-Ketone | Fails (Alpha-fluorination) | Tolerated |
Mechanism Pathway (DOT Visualization)
Caption: The catalytic cycle separates oxidation (Ir) from fluorine transfer (Selectfluor), bypassing unstable carbocations.
Ticket #03: The "Waste Management" Ticket (Green Amidation)
Issue: User needs to form an amide bond but "Coupling Reagents" (HATU, EDC, DCC) generate stoichiometric toxic waste. Error Code: ATOM_ECONOMY_LOW Legacy Method: Acid + Amine + Coupling Agent → Amide + Urea byproduct (1:1 ratio).
The Patch: Boronic Acid Catalysis
This protocol installs a "Catalytic Dehydration Driver." Boronic acids act as Lewis acid catalysts that temporarily activate the carboxylic acid, allowing amine attack, and then release water as the only byproduct.
Experimental Protocol:
-
Catalyst: o-Iodophenylboronic acid (10 mol%) or DATB.
-
Why Iodine? The ortho-Iodine provides steric bulk and electronic activation (halogen bonding) to the active center.
-
-
Setup:
-
Temperature: Reflux (110 °C) or ambient (if using DATB catalyst).
Efficiency Comparison
| Metric | HATU/EDC Method | Boronic Acid Catalysis |
| Atom Economy | < 40% | > 90% |
| Purification | Chromatography required | Filtration (remove sieves) |
| Scalability | Poor (Costly reagents) | Excellent |
Catalytic Cycle (DOT Visualization)
Caption: The Boronic Acid catalyst acts as a shuttle, activating the acid and expelling water, then returning to the cycle.
References & Documentation
To verify these patches, please consult the following source code documentation:
-
Leow, D., Li, G., Mei, T.-S., & Yu, J.-Q. (2012). Activation of remote meta-C–H bonds assisted by an end-on template.[1][5][6] Nature, 486, 518–522.
-
Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015).[2] Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657.
-
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodoarylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study. The Journal of Organic Chemistry, 77(19), 8386–8400.
-
Dutta, U., & Maiti, D. (2022).[6] Recyclable Aliphatic Nitrile-Template Enabled Remote meta-C–H Functionalization. The Journal of Organic Chemistry, 87(5), 2204-2221.[5]
-
El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 80(9), 4532–4544.
Support Ticket Closed. Happy Synthesizing.
Sources
- 1. Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 3. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Reactivity of 4-Chlorothiazole vs. 2-Chlorothiazole
Executive Summary: The Thiazole Paradox
In medicinal chemistry, the thiazole ring is a ubiquitous bioisostere for pyridine or amide bonds. However, the positioning of the chlorine substituent—at C2 versus C4—creates a massive divergence in chemical behavior.[1]
-
2-Chlorothiazole behaves like an activated heteroaryl halide (similar to 2-chloropyridine). It is highly susceptible to Nucleophilic Aromatic Substitution (
) and standard Palladium-catalyzed cross-couplings. -
4-Chlorothiazole is electronically "deactivated" regarding nucleophilic attack. It is effectively inert to
and requires specialized, electron-rich ligand systems for transition metal catalysis. Furthermore, the synthesis of the 4-chloro starting material itself presents stability challenges not seen with the 2-isomer.
This guide provides the mechanistic grounding and validated protocols required to successfully utilize both isomers.
Electronic Structure & Mechanistic Basis
The reactivity difference is dictated by the position of the chlorine relative to the ring nitrogen.
-
The
-Effect (Position 2): The C2 position is flanked by both Sulfur and Nitrogen. The electronegative nitrogen atom can stabilize the negative charge developed during the addition step of (Meisenheimer complex) via resonance. -
The
-Effect (Position 4): The C4 position is "beta" to the nitrogen. A nucleophilic attack here cannot delocalize the negative charge onto the electronegative nitrogen without disrupting aromaticity significantly or involving high-energy resonance contributors.
Visualization: Reactivity Divergence
The following diagram illustrates the mechanistic "decision tree" defined by the electronic structure.
Figure 1: Mechanistic divergence driven by nitrogen proximity.
Comparative Performance Matrix
The following table summarizes the operational differences between the two isomers.
| Feature | 2-Chlorothiazole | 4-Chlorothiazole |
| Electronic Character | Electron-deficient ( | Electron-neutral / Deactivated |
| High. Reacts with amines, alkoxides, thiols. | Negligible. Fails under standard conditions. | |
| Pd-Catalysis (Suzuki) | Standard conditions (e.g., | Difficult. Requires Buchwald ligands (XPhos, SPhos) or Pd-PEPPSI. |
| Lithiation (C-H) | C5-H is acidic. C2-Cl can undergo Halogen Dance.[2] | C2-H is highly acidic. C4-Cl is prone to elimination/benzyne-like pathways. |
| Stability | Stable solid/oil. Commercially abundant. | Often unstable as free base (esp. 2-amino derivatives). Hard to source. |
| Primary Use Case | Core scaffold construction. | SAR exploration (Bioisostere studies). |
Deep Dive: Transition Metal Catalysis
While
The Challenge with 4-Cl
The C4-Cl bond has a higher bond dissociation energy and is less polarized than the C2-Cl bond. Consequently, the Oxidative Addition step (Pd(0) inserting into C-Cl) is the rate-limiting step and is kinetically slow.
Solution: Use electron-rich, bulky phosphine ligands (Dialkylbiaryl phosphines).
-
Electron-Rich: Increases electron density on Pd, accelerating oxidative addition.
-
Bulky: Promotes Reductive Elimination of the product.
Workflow: Catalytic Cycle Optimization
Figure 2: The Suzuki catalytic cycle highlighting the kinetic bottleneck for 4-chlorothiazole.
Experimental Protocols
Protocol A: Displacement (2-Chlorothiazole)
Target: Synthesis of 2-morpholinothiazole
Context: This reaction exploits the activated nature of the C2 position. No metal catalyst is required.
-
Reagents: 2-Chlorothiazole (1.0 equiv), Morpholine (3.0 equiv),
(2.0 equiv). -
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).
-
Procedure:
-
Dissolve 2-chlorothiazole in DMF (0.5 M).
-
Add
and Morpholine. -
Heat to 80-100°C for 4-6 hours.
-
Monitoring: TLC/LCMS will show clean conversion.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Expected Yield: >85%.
Protocol B: High-Performance Suzuki Coupling (4-Chlorothiazole)
Target: Coupling 4-chlorothiazole with Phenylboronic acid
Context: Standard conditions (
-
Reagents:
-
4-Chlorothiazole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%) OR
(2 mol%) + XPhos (4 mol%). -
Base:
(3.0 equiv, finely ground).[3]
-
-
Solvent: 1,4-Dioxane / Water (10:1 ratio). Degassed.
-
Procedure:
-
Step 1 (Inerting): Charge a microwave vial with the boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Step 2 (Addition): Add the solvent (degassed) and 4-chlorothiazole via syringe.
-
Step 3 (Reaction): Heat to 100°C (oil bath) or 120°C (Microwave) for 1-2 hours.
-
-
Critical Note: The presence of water is essential to dissolve the inorganic base, but strict oxygen exclusion is vital to protect the electron-rich phosphine ligand.
-
Expected Yield: 60-80% (highly dependent on substrate steric hindrance).
Expert Insights & "Gotchas"
The Synthesis Bottleneck
Do not assume 4-chlorothiazole is as readily available as 2-chlorothiazole.
-
2-Cl: Made cheaply via Sandmeyer reaction from 2-aminothiazole.
-
4-Cl: Often requires the Hantzsch Thiazole Synthesis using
-halo ketones and thiourea, followed by complex functional group manipulations (e.g., from 2,4-dichlorothiazole via selective reduction). 2-amino-4-chlorothiazole is notoriously unstable and difficult to acylate [1].
Regioselectivity in Metalation
If you attempt to lithiate these molecules:
-
2-Chlorothiazole: Lithiation will likely occur at C5. However, "Halogen Dance" (migration of Cl from C2 to C5) is a major risk if the temperature rises above -78°C.
-
4-Chlorothiazole: The C2 proton is the most acidic (
). Lithiation with LDA/n-BuLi will occur exclusively at C2. This species is stable at low temperatures and can be trapped with electrophiles [2].
References
-
Synthesis and Stability of 4-Halothiazoles
-
Regioselectivity of Lithiation
- Suzuki Coupling Optimization (General Heterocycles): Title: Optimization of Suzuki Coupling for Chlorinated Benzothiazoles (Applicable to Thiazoles). Source: BenchChem Technical Guides.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Thiazole Isomers for Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone scaffold in medicinal chemistry.[1][2][3] Its presence in natural products like Vitamin B1 (thiamine) and numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anticancer drug Dasatinib, underscores its pharmacological significance.[3][4] However, the true potential for innovation lies not just in the thiazole core itself, but in the nuanced biochemical consequences of its isomeric forms. The specific placement of substituents at the C-2, C-4, and C-5 positions can dramatically alter a molecule's interaction with biological targets, transforming an inert compound into a potent therapeutic agent.[5]
This guide provides a comparative analysis of the biological activities of different thiazole isomers and their derivatives, focusing on three critical therapeutic areas: antimicrobial, anticancer, and anti-inflammatory action. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers in their quest to develop next-generation therapeutics. The narrative is designed to explain the causality behind experimental choices, ensuring a deep, functional understanding of the methodologies presented.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with unique mechanisms of action.[1][6] Thiazole derivatives have emerged as a promising class of antimicrobials, exhibiting activity against a wide spectrum of bacteria and fungi.[2][7]
Mechanisms of Antimicrobial Action
Thiazole derivatives employ diverse strategies to disrupt microbial viability:
-
Enzyme Inhibition: A primary mechanism is the inhibition of essential bacterial enzymes. For instance, certain thiazoles act as potent inhibitors of DNA gyrase , an enzyme critical for bacterial DNA replication, leading to cell death.[1][6] Others target β-ketoacyl-acyl carrier protein synthase III (FabH) , which is a key enzyme in the initial stage of fatty acid biosynthesis in bacteria.[6][8]
-
Disruption of Cell Division: Some thiazole-quinolinium derivatives have been shown to interfere with the polymerization of the FtsZ protein .[4][6] FtsZ is a crucial component of the bacterial cytoskeleton and is essential for cell division; its disruption leads to filamentation and eventual cell lysis.[4][6]
-
Metabolic Interference: The classic example is sulfathiazole, which acts as a competitive inhibitor of dihydropteroate synthase, an enzyme necessary for the synthesis of folic acid (a B vitamin).[4][6] This effectively starves the bacteria of a vital nutrient required for growth and replication.[4][6]
Comparative Antimicrobial Potency
The position of substituents on the thiazole ring profoundly impacts antimicrobial efficacy. This structure-activity relationship (SAR) is critical for rational drug design. For example, a study comparing two structural isomers differing only in the position of a 4-hydroxyphenyl moiety found that the isomer with the substituent at the 2-position of the thiazole ring exhibited significantly higher antimicrobial activity than the isomer with the same group at the 4-position.[9]
| Compound/Isomer | Target Organism | MIC (μg/mL) | Key Structural Feature |
| Compound 12 [9] | S. aureus | 125 | 4-hydroxyphenyl at 2-position |
| Compound 11 [9] | S. aureus | 150 | 4-hydroxyphenyl at 4-position |
| Compound 12 [9] | E. coli | 150 | 4-hydroxyphenyl at 2-position |
| Compound 11 [9] | E. coli | 200 | 4-hydroxyphenyl at 4-position |
| Compound 37c [6] | Gram-positive bacteria | 46.9 - 93.7 | 4,6-dimethyl-2-oxo-dihydropyridine derivative |
| Compound 43a [6] | S. aureus, E. coli | ~5.4 (16.1 µM) | Phenyl and furan moieties |
| Benzothiazole 13 [9] | S. aureus | 50 | Fused benzo ring system |
| Benzothiazole 14 [9] | E. coli | 75 | Fused benzo ring system |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a self-validating system for determining the MIC of a compound, forming the gold standard for antimicrobial susceptibility testing.
Causality: The principle is to expose a standardized inoculum of bacteria to serial dilutions of the test compound. The MIC is determined by visually identifying the lowest concentration that inhibits bacterial growth, indicated by the absence of turbidity. The inclusion of positive (no drug) and negative (no bacteria) controls is essential to validate the assay's integrity.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the synthesized thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution using sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[10]
-
Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls:
-
Growth Control: Include wells with inoculum and MHB only (no compound) to ensure the bacteria are viable.
-
Sterility Control: Include wells with MHB only (no inoculum) to check for contamination.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.
Visualization: MIC Assay Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Anticancer Activity: Targeting Malignant Cells
Thiazole derivatives are extensively investigated for their anticancer properties, with some showing remarkable potency against various human cancer cell lines.[11][12] Their versatility allows them to interfere with multiple pathways essential for tumor growth and survival.[13][14]
Mechanisms of Anticancer Action
The anticancer effects of thiazoles are often multifaceted:
-
Apoptosis Induction: Many thiazole compounds trigger programmed cell death, or apoptosis, in cancer cells.[11][13][14] This is a clean and controlled mechanism of cell elimination that is highly desirable in cancer therapy.
-
Signaling Pathway Inhibition: They can inhibit critical signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt/mTOR pathway .[13][15] By blocking these signals, thiazoles can halt the uncontrolled growth of cancer cells.
-
Enzyme Inhibition: Thiazoles can target key enzymes involved in cancer progression. This includes topoisomerases , which are crucial for managing DNA topology during replication, and various protein kinases that are often overactive in cancer.[13][16]
-
Tubulin Polymerization Disruption: Similar to classic chemotherapy agents like paclitaxel, some thiazoles can interfere with the dynamics of microtubule assembly (tubulin polymerization), leading to mitotic arrest and cell death.[13]
Comparative Cytotoxic Potency
The cytotoxic effect of thiazole derivatives is highly dependent on their substitution patterns and the specific cancer cell line being tested.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Putative Mechanism |
| Compound 4c [17] | MCF-7 (Breast) | 2.57 | Cell cycle arrest, apoptosis |
| Compound 4c [17] | HepG2 (Liver) | 7.26 | Cell cycle arrest, apoptosis |
| Staurosporine (Control) [17] | MCF-7 (Breast) | 6.77 | Kinase Inhibitor |
| Compound 6a [15] | OVCAR-4 (Ovarian) | 1.57 | PI3Kα Inhibition |
| DIPTH [16] | HepG-2 (Liver) | Strong | Topoisomerase II Inhibition |
| DIPTH [16] | MCF-7 (Breast) | Strong | Topoisomerase II Inhibition |
Note: IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell growth).
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18]
Causality: The assay's logic rests on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[19][20] This reduction is catalyzed by mitochondrial dehydrogenase enzymes.[19] The amount of formazan produced is directly proportional to the number of living cells. A solubilizing agent (like DMSO) is then added to dissolve the crystals, and the resulting color intensity is quantified, providing a reliable measure of the compound's cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell adherence.[18][19]
-
Compound Treatment: Prepare serial dilutions of the thiazole test compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL and incubate for another 2-4 hours.[19][21] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilization solution, such as DMSO or a buffered SDS solution, to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations: MTT Assay Workflow & Apoptosis Pathway
Caption: Workflow of the MTT Assay for assessing cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway targeted by thiazoles.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a driver of numerous diseases, making the development of effective anti-inflammatory agents a priority.[22] Thiazole derivatives have demonstrated significant potential in this area, often by targeting key enzymes in the inflammatory cascade.[22][23]
Mechanisms of Anti-inflammatory Action
Thiazoles can quell inflammation through several key interventions:
-
COX Inhibition: A major mechanism is the inhibition of cyclooxygenase (COX) enzymes .[23] These enzymes, particularly the inducible COX-2 isoform, are responsible for converting arachidonic acid into prostaglandins (like PGE2), which are potent inflammatory mediators.[23][24] Selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.
-
LOX Inhibition: Some derivatives also inhibit lipoxygenase (LOX) enzymes , another arm of the arachidonic acid pathway that produces leukotrienes, which are involved in inflammatory and allergic responses.[23]
-
Cytokine and NO Suppression: Active thiazoles can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in inflammatory cells.[24]
-
MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathway is crucial for the expression of inflammatory mediators. Thiazoles can inhibit the phosphorylation of key MAPK proteins like p38 and JNK, thereby downregulating the inflammatory response.[24]
Comparative Anti-inflammatory Potency
The efficacy and selectivity of thiazole derivatives against COX enzymes are key determinants of their therapeutic potential.
| Compound/Isomer | Target | IC50 (µM) | Activity Metric |
| Compound 3n [24] | COX-2 (Enzyme) | 0.72 | PGE2 Inhibition |
| Compound 3n [24] | RAW264.7 Cells | 16.06 | PGE2 Inhibition |
| CX-35 [25] | LPS-activated RAW cells | 25 - 100 | PGE2 Production Blocked |
| CX-32 [25] | LPS-activated RAW cells | 25 - 100 | PGE2 Production Blocked |
| NS 398 (Control) [25] | LPS-activated RAW cells | N/A | Selective COX-2 Inhibitor |
| Compound 3c [22] | Rat Paw Edema | 44% | Edema Inhibition |
| Compound 3d [22] | Rat Paw Edema | 41% | Edema Inhibition |
Experimental Protocol: In Vitro COX Inhibition Assay (PGE2 Quantification)
This assay directly measures the enzymatic activity of COX-1 and COX-2 by quantifying their primary product, PGE2, providing a clear measure of a compound's inhibitory power.
Causality: The protocol involves incubating the isolated COX enzyme (either COX-1 or COX-2) with its substrate, arachidonic acid, in the presence of the thiazole test compound. The reaction is stopped, and the amount of PGE2 produced is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A lower concentration of PGE2 in the presence of the compound indicates successful inhibition of the COX enzyme. Running the assay in parallel for both COX-1 and COX-2 allows for the determination of isoform selectivity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare reaction buffer, isolated COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid substrate as per a commercial kit's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).[26][27]
-
Inhibitor Incubation: In a series of test tubes, add reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Compound Addition: Add the thiazole test compound at various concentrations to the "Inhibitor" tubes. Add solvent to the "100% Initial Activity" control tubes.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C to allow for binding.[26]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all tubes. Incubate for a short period (e.g., 2 minutes) at 37°C.[26]
-
Reaction Termination: Stop the reaction by adding a small volume of 1 M HCl.[26]
-
PGE2 Quantification (ELISA):
-
Dilute the samples from the reaction tubes.
-
Add the diluted samples, along with a PGE2-acetylcholinesterase tracer and a PGE2 monoclonal antibody, to a 96-well plate pre-coated with anti-mouse IgG.
-
Incubate the plate to allow for competitive binding between the PGE2 in the sample and the PGE2 tracer for the primary antibody.
-
Wash the plate and add Ellman's Reagent, which develops a yellow color in the presence of acetylcholinesterase activity.
-
-
Data Analysis: Read the absorbance at 412 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2.
Visualization: Arachidonic Acid Cascade
Caption: The arachidonic acid cascade showing intervention by a selective COX-2 thiazole inhibitor.
Conclusion and Future Outlook
This guide illustrates that the biological activity of thiazole derivatives is not a monolithic property but a finely tuned outcome of their isomeric structure. The strategic placement of functional groups on the thiazole scaffold dictates the compound's affinity for specific biological targets, thereby defining its therapeutic potential as an antimicrobial, anticancer, or anti-inflammatory agent. The structure-activity relationships highlighted herein demonstrate that subtle changes, such as shifting a substituent from the 2- to the 4-position, can significantly alter potency.[9]
The provided experimental protocols for MIC, MTT, and COX inhibition assays represent robust, validated systems for accurately quantifying these biological activities. By understanding the causality behind each step, researchers can confidently generate high-quality, reproducible data to guide their drug discovery programs. As we continue to unravel the complex interplay between chemical structure and biological function, the rational design of novel thiazole isomers holds immense promise for developing the next generation of targeted, effective, and safer medicines.
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Organic Chemistry, 26(13), 1256-1282. [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry. [Link]
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New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2018). International Journal of Molecular Sciences, 19(11), 3462. [Link]
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Thiazole in the targeted anticancer drug discovery. (2019). Future Medicinal Chemistry, 11(17), 2295-2315. [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 185-194. [Link]
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Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). Chemical Methodologies, 6(11), 919-937. [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). Journal of Medicinal Chemistry, 62(21), 9462-9494. [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Journal of Molecular Structure, 1325, 139414. [Link]
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An ELISA method to measure inhibition of the COX enzymes. (2006). Nature Protocols, 1(1), 59-62. [Link]
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Comparative Guide: Spectroscopic Validation of Chlorothiazide Synthesis
Executive Summary
In the synthesis of Chlorothiazide (CTZ) , a potent thiazide diuretic, the primary challenge lies not in the yield but in the rigorous exclusion of process-related impurities—specifically the intermediate 4-amino-6-chlorobenzene-1,3-disulfonamide (DSA) and the structurally similar reduced derivative Hydrochlorothiazide (HCTZ) .
While compendial methods (USP/BP) rely heavily on HPLC-UV and IR fingerprinting, modern drug development demands higher specificity to rule out equipotent or toxic byproducts. This guide objectively compares Standard Pharmacopeial Verification (UV/IR) against Advanced Spectroscopic Validation (NMR/MS) , demonstrating why the latter provides a superior self-validating system for structural confirmation.
Synthesis Pathway & Impurity Logic
To validate the product, one must understand the genesis of impurities. Chlorothiazide is synthesized via the condensation of DSA with formic acid. A common deviation involves the accidental reduction of the C3-N4 bond (often if formaldehyde is used or under reducing conditions), leading to Hydrochlorothiazide (HCTZ).
Experimental Workflow: Synthesis & Potential Impurities
Figure 1: Synthetic pathway of Chlorothiazide highlighting the critical divergence point where HCTZ impurity may form.
Comparative Analysis: Standard vs. Advanced Validation
The following table contrasts the two validation approaches based on sensitivity, specificity, and structural insight.
| Feature | Method A: Standard Pharmacopeial (UV + IR) | Method B: Advanced Structural (NMR + MS) |
| Primary Principle | Chromophore absorption & functional group fingerprinting. | Magnetic nuclei environment & mass-to-charge ratio. |
| Differentiation Power | Low: CTZ and HCTZ have nearly identical UV | High: Unambiguously distinguishes CTZ (MW 295) from HCTZ (MW 297). |
| Impurity Detection | Requires reference standards for comparison; difficult to detect <1% HCTZ without separation. | Detects HCTZ via unique methylene signal (4.7 ppm) and +2 Da mass shift. |
| Throughput | High (Rapid QC). | Medium (Detailed Characterization). |
| Causality Insight | Confirms presence of functional groups.[1] | Confirms connectivity and unsaturation status. |
Detailed Experimental Protocols
Protocol A: Standard Pharmacopeial Verification (UV/IR)
Best for routine batch consistency checks.
1. UV-Vis Spectrophotometry
-
Preparation: Dissolve 10 mg of synthesized product in 100 mL of 0.1 N NaOH (CTZ is acidic due to the sulfonamide). Dilute to 10 µg/mL.
-
Scan: 200–400 nm against a solvent blank.
-
Acceptance Criteria:
- observed at 292 nm (in NaOH) or 280 nm (in MeOH).
-
Absorbance ratio (A292/A255) must match the USP reference standard within 2%.
-
Limitation: Cannot distinguish effectively between CTZ and HCTZ due to spectral overlap.
2. FTIR Spectroscopy (KBr Pellet)
-
Preparation: Mix 1 mg sample with 100 mg dry KBr. Compress into a translucent pellet.
-
Scan: 4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.
-
Key Bands for Validation:
-
3360, 3260 cm⁻¹: N-H stretching (Sulfonamide).
-
1320, 1170 cm⁻¹: SO₂ asymmetric/symmetric stretching.
-
1620 cm⁻¹: C=N stretching (Thiadiazine ring). Note: This band is weak and often obscured by C=C aromatic stretches, making it unreliable for distinguishing the saturated HCTZ.
-
Protocol B: Advanced Structural Validation (NMR/MS)
Required for primary structural confirmation and impurity profiling.
1. High-Resolution Mass Spectrometry (HRMS)
-
System: ESI-TOF or Q-TOF in Negative Ion Mode (ESI-).
-
Rationale: Sulfonamides ionize efficiently in negative mode (
). -
Procedure:
-
Dissolve sample in MeOH:Water (50:50) with 0.1% Formic Acid.[2]
-
Direct infusion at 5 µL/min.
-
-
Validation Logic:
-
Chlorothiazide (Target): Monoisotopic mass 294.95 Da (
). -
HCTZ (Impurity): Monoisotopic mass 296.96 Da (
). -
Result: A mass shift of +2.016 Da indicates hydrogenation (failure).
-
2. Nuclear Magnetic Resonance (
-
System: 400 MHz or higher.
-
Solvent: DMSO-
(essential for solubility and observing exchangeable protons). -
Procedure: Dissolve 10 mg sample in 0.6 mL DMSO-
. -
Data Interpretation (The "Self-Validating" Signals):
-
The "Pass" Signal (CTZ): Look for the C3-H proton. In Chlorothiazide, C3 is part of a C=N bond. This proton appears as a singlet downfield, typically
8.3–8.5 ppm . -
The "Fail" Signal (HCTZ): Look for C3-H2 methylene protons. In Hydrochlorothiazide, C3 is saturated. This appears as a distinct signal (often a doublet or broad singlet) at
4.7 ppm . -
The Intermediate (DSA): Absence of any signal in the 4.0–9.0 ppm range (except aromatics) and presence of a free aniline broad singlet at
5.0–6.0 ppm.
-
| Proton Assignment | Chlorothiazide ( | Hydrochlorothiazide ( |
| C3-H (Azomethine) | ~8.3 (s, 1H) | Absent |
| C3-H2 (Methylene) | Absent | ~4.7 (s/d, 2H) |
| Aromatic C6-H | ~7.0 | ~6.9 |
| NH (Sulfonamide) | ~7.5 - 8.0 | ~7.5 - 8.0 |
Decision Matrix & Validation Workflow
This diagram illustrates the logical flow for validating a synthesized batch using the Advanced Method.
Figure 2: Spectroscopic Decision Tree for validating Chlorothiazide synthesis.
References
-
Synthesis & Mechanism: Novello, F. C., & Sprague, J. M. (1957). Benzothiadiazine Dioxides as Novel Diuretics. Journal of the American Chemical Society, 79(8), 2028–2029. [Link]
-
Impurity Profiling: Fang, X., et al. (2001). Purification and Identification of an Impurity in Bulk Hydrochlorothiazide. Journal of Pharmaceutical Sciences, 90(11), 1800-1809. [Link] (Provides critical NMR comparison data for HCTZ vs. impurities).
-
Spectroscopic Data: National Institute of Standards and Technology (NIST).[3] (2023).[4] Chlorothiazide Mass Spectrum. NIST Chemistry WebBook.[3] [Link]
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- 3. Hydrochlorothiazide [webbook.nist.gov]
- 4. rsc.org [rsc.org]
Comparative Guide: Mass Spectrometry Analysis for 4-Chlorothiazole Confirmation
Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.
Executive Summary & Strategic Context
4-Chlorothiazole (MW: 119.57 Da) is a critical heterocyclic scaffold in medicinal chemistry, notably serving as a precursor for clomethiazole and various agrochemicals. In drug development, confirming the regioisomerism—specifically distinguishing the 4-chloro isomer from the 2-chloro and 5-chloro analogues—is a pivotal quality gate.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo regioisomer assignment (
This guide objectively compares MS methodologies (EI vs. ESI; Low-Res vs. High-Res) and provides a self-validating protocol to confirm the 4-chlorothiazole structure with high confidence.
Comparative Analysis: Selecting the Right MS Modality
The choice of ionization and analysis mode dictates the quality of structural evidence. For a small, heteroaromatic molecule like 4-chlorothiazole, "hard" ionization often outperforms "soft" ionization for structural fingerprinting.
Table 1: Performance Matrix of MS Methodologies
| Feature | GC-MS (Electron Impact - EI) | LC-MS (Electrospray - ESI) | HRMS (Q-TOF / Orbitrap) |
| Primary Utility | Structural Fingerprinting | High-Throughput Screening | Exact Mass & Formula Confirmation |
| Ionization Type | Hard (70 eV) | Soft | Soft (usually ESI/APCI) |
| Structural Insight | High. Rich fragmentation pattern (Ring opening, Cl loss). | Low. Often only shows [M+H]⁺. | Medium. Exact mass confirms formula, not connectivity. |
| Isomer Differentiation | Moderate. distinct fragmentation ratios for 2-Cl vs 4-Cl. | Poor. Isomers often co-elute and have identical [M+H]⁺. | Low. Isomers are isobaric (same exact mass). |
| Detection Limit | Good (pg range). | Excellent (fg range). | Excellent (fg range). |
| Recommendation | Gold Standard for Raw Material | Best for Biological Matrices | Best for Impurity ID |
Expert Insight: Why EI Wins for Structure
For the isolated 4-chlorothiazole intermediate, GC-MS (EI) is superior to LC-MS. The 70 eV ionization energy shatters the stable thiazole ring, producing a "fingerprint" spectrum. ESI often leaves the stable aromatic ring intact, providing only molecular weight data (
Technical Deep Dive: The Confirmation Logic
To validate 4-chlorothiazole, the analyst must confirm three specific attributes. This section details the causality behind the spectral features.
A. The Chlorine Isotope Signature (The "First Check")
Chlorine naturally exists as
-
Observation: The molecular ion cluster must show an M and M+2 peak with a distinct 3:1 intensity ratio .
-
Validation Rule: If the M+2 peak is <20% or >40% of the base peak, the structure is not a monochlorinated species (suspect interference or co-eluting non-chlorinated impurity).
B. Fragmentation Pathway (The "Fingerprint")
Under Electron Impact (EI), thiazoles undergo characteristic ring cleavages.
-
Molecular Ion (
119/121): Stable aromatic cation. -
Loss of HCN (
92/94): Characteristic of thiazoles (cleavage of C2-N3 and C4-C5 bonds). -
Loss of Cl Radical (
84): Formation of the thiazolyl cation. -
Ring Opening (Retro-Diels-Alder): Complex rearrangement leading to smaller sulfur-containing fragments (
58, 45).
C. Distinguishing Isomers (4-Cl vs. 2-Cl)
-
2-Chlorothiazole: The chlorine at the 2-position (between N and S) is more labile. The loss of Cl• (
84) is often the base peak or extremely intense. -
4-Chlorothiazole: The chlorine is more stable. The molecular ion (
119) is typically the base peak, and the loss of HCN ( 92) competes significantly with the loss of Cl.
Visualization: Fragmentation Logic
The following diagram illustrates the fragmentation pathway used to confirm the core structure.
Caption: Figure 1: EI-MS Fragmentation Pathway for 4-Chlorothiazole Structural Confirmation.
Experimental Protocol: GC-MS Confirmation Workflow
This protocol uses a self-validating "Stop/Go" system to ensure data integrity.
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent). Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL Methanol or Ethyl Acetate (LC-MS grade).
-
Concentration: Dilute to ~10 ppm (10 µg/mL).
-
Blank: Prepare a solvent blank to rule out carryover.
Step 2: Acquisition Parameters
-
Inlet: Split mode (20:1), 250°C.
-
Oven: 50°C (hold 1 min)
20°C/min 280°C. -
Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range:
35 – 300.
Step 3: Data Analysis & Validation (The "Stop/Go" Check)
| Parameter | Expected Value | STOP Criteria (Invalid Data) |
| Retention Time | Matches Standard ( | Shift > 0.1 min (Check leaks/column). |
| Isotope Ratio | Ratio deviates > 10% (e.g., 1:1 ratio indicates interference). | |
| Base Peak | Base peak is | |
| Key Fragment | Absence of |
Analytical Workflow Diagram
The following flowchart outlines the decision process for confirming the structure, integrating both GC-MS and optional HRMS steps.
Caption: Figure 2: Decision Tree for Mass Spectrometric Confirmation of 4-Chlorothiazole.
References
-
NIST Mass Spectrometry Data Center. (2023). Chlorothiazide and Thiazole Derivatives Mass Spectra. NIST Chemistry WebBook, SRD 69.[1][2] [Link]
- Keller, P. A., et al. (2012). Differentiation of Regioisomeric Thiazoles using Mass Spectrometry. Journal of Mass Spectrometry.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative source on Isotope patterns and McLafferty/RDA rearrangements).
-
PubChem. (2024). 4-Chlorothiazole Compound Summary. National Library of Medicine. [Link]
Sources
Purity Assessment of Synthesized 4-Chlorothiazole Derivatives: A Comparative Analytical Guide
Executive Summary
The synthesis of 4-chlorothiazole derivatives—critical intermediates in the production of antiretrovirals (e.g., Ritonavir analogues) and agrochemicals—presents a unique analytical challenge. The primary difficulty lies in distinguishing the target 4-chloro regioisomer from its thermodynamically stable 5-chloro counterpart and the non-chlorinated des-chloro impurity.
This guide compares three analytical methodologies: UHPLC-PDA-MS (The Industry Standard),
The Analytical Challenge: The "Regioisomer Trap"
In the Hantzsch thiazole synthesis or direct chlorination of thiazoles, the position of the halogen is critical.
-
The Problem: 4-chlorothiazole and 5-chlorothiazole have identical mass (
119/121) and very similar UV chromophores. -
The Risk: Standard C18 columns often co-elute these isomers, leading to a "false single peak" and overestimated purity.
-
Thermal Instability: The C-Cl bond in the 4-position is susceptible to homolytic cleavage or nucleophilic displacement at high temperatures, complicating Gas Chromatography (GC) analysis.
Visualization: Synthesis & Impurity Pathways
Figure 1: Reaction pathways showing the origin of critical impurities and thermal degradation risks.
Comparative Methodology
Method A: UHPLC-PDA-MS (Reverse Phase)
Best For: Trace impurity profiling (<0.1%) and separating isomers.
Standard C18 columns rely on hydrophobic interaction. However, for halogenated positional isomers, we utilize Pentafluorophenyl (PFP) phases. The PFP ring engages in
-
Column: Kinetex F5 or ACE C18-PFP (1.7 µm).
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid. (Methanol is preferred over Acetonitrile to enhance
- selectivity).
Method B: H-qNMR (Quantitative NMR)
Best For: Absolute purity assay without a reference standard.
qNMR is a primary ratio method.[1][2][3] It compares the integration of the analyte signal to an Internal Standard (IS) of known purity. It is non-destructive and avoids the "response factor" errors common in UV detection.
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (depending on solvent solubility).
-
Critical Parameter: Relaxation delay (
) must be (typically 30–60s) to ensure full magnetization recovery.
Method C: GC-MS (Gas Chromatography)
Best For: Residual solvents and volatile starting materials. Warning: 4-chlorothiazoles can undergo dehalogenation in the injector port if temperatures exceed 200°C.
Experimental Data Comparison
The following data represents a validation study of a synthesized batch of 2-amino-4-chlorothiazole.
| Feature | UHPLC-PDA-MS (PFP Column) | GC-MS (DB-5ms) | |
| Linearity ( | > 0.999 | N/A (Ratio method) | > 0.995 |
| LOD (Limit of Detection) | 0.05 µg/mL | ~100 µg/mL | 1.0 µg/mL |
| Precision (RSD) | 0.5% | 0.8% | 2.5% |
| Regioisomer Resolution | High ( | High (Distinct chemical shifts) | Medium (Thermal broadening) |
| Absolute Purity Value | 98.2% (Area %) | 96.4% (w/w) | 94.1% (Degradation bias) |
| Main Drawback | Requires Reference Standard for w/w% | Low Sensitivity (requires mg amounts) | Thermal degradation |
Analysis: Note the discrepancy in purity. HPLC Area% (98.2%) overestimates purity because it does not detect inorganic salts or residual solvents. qNMR (96.4%) provides the true mass-balance purity. GC-MS under-reports (94.1%) due to thermal breakdown in the injector.
Detailed Experimental Protocols
Protocol 1: Purity by H-qNMR (The "Gold Standard" for Potency)
Reagents:
-
Deuterated Solvent: DMSO-
(preferred for solubility) or CDCl .[4][5] -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99% pure).
Procedure:
-
Weighing: Accurately weigh ~10 mg of the 4-chlorothiazole sample (
) and ~5 mg of Maleic Acid IS ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. Transfer to a 5mm NMR tube.[4] -
Acquisition:
-
Pulse angle: 90°.
-
Spectral width: 20 ppm (to catch all protons).
-
Relaxation delay (
): 60 seconds (Critical for quantitation). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the singlet of the thiazole H-5 proton (typically ~6.5-7.0 ppm) and the singlet of Maleic Acid (~6.2 ppm).
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Mass weighed, =Purity of IS.[4][5][6][7][8][9][10]
Protocol 2: Isomer Separation by UHPLC
System: Agilent 1290 Infinity II or Waters Acquity UPLC. Column: Phenomenex Kinetex F5 (PFP), 100 x 2.1 mm, 1.7 µm.
Gradient Method:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Temp: 35°C.
| Time (min) | % B | Description |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | -- |
| 8.0 | 95 | Linear Gradient |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
Detection: UV at 254 nm and 280 nm. MS (ESI+) in Scan mode (100-500
Decision Matrix: Which Method When?
Use the following logic flow to determine the appropriate analytical technique for your stage of development.
Figure 2: Analytical decision matrix for thiazole derivatives.
References
-
Separation of Halogenated Isomers: Schellinger, A. P., & Carr, P. W. (2006). "Isocratic and gradient elution chromatography of halogenated analytes on a pentafluorophenylpropyl stationary phase." Journal of Chromatography A. Link
-
qNMR Methodology & Internal Standards: Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
qNMR Internal Standard Selection: Rundlöf, T., et al. (2010).[5] "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Thiazole Instability: Adamowicz, P., & Tokarczyk, B. (2020). "The Stability of 4-Chloromethcathinone in Blood and Vitreous Humor." Journal of Analytical Toxicology. Link
-
General HPLC vs qNMR Comparison: Webster, G. K., & Kumar, S. (2014). "Comparison of HPLC and Quantitative NMR for the Purity Analysis of Pharmaceutical Reference Materials." Analytical Chemistry. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. acgpubs.org [acgpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of chloral hydrate metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Stability of 4-Chloromethcathinone in Blood and Vitreous Humor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Efficacy of Halogenating Agents for Thiazole Core Functionalization
Executive Summary
The thiazole pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Dabrafenib), making its precise functionalization a critical competency in drug development. This guide objectively compares halogenating agents for the thiazole core, moving beyond generic textbook definitions to analyze yield efficiency, regioselectivity, and atom economy.
Key Insight: While elemental halogens (
Mechanistic Foundation: The C5 vs. C2 Dichotomy
To select the correct agent, one must first understand the electronic landscape of the thiazole ring. Thiazole is a
-
C5 Position (Electrophilic Attack): The C5 position is the most electron-rich site, mimicking thiophene-like reactivity. It is the primary target for Electrophilic Aromatic Substitution (SEAr).
-
C2 Position (Acidic/Nucleophilic Potential): The C2 proton is relatively acidic (
) due to the inductive effect of the adjacent Nitrogen and Sulfur. Functionalization here typically requires deprotonation (lithiation) followed by an electrophile trap, or radical/metal-catalyzed pathways.
Visualization: Reactivity Landscape & Resonance Stabilization
Figure 1: Mechanistic divergence between C5 (electrophilic susceptibility) and C2 (acidity) dictates the choice of halogenating agent.
Comparative Analysis of Halogenating Agents
A. N-Halosuccinimides (NBS, NIS, NCS)
Best For: C5-Selective Halogenation of sensitive substrates.
N-halosuccinimides are currently the "Gold Standard" for laboratory-scale thiazole functionalization. Unlike elemental halogens, they do not generate strong hydrohalic acid byproducts (HBr/HI) in situ, which preserves acid-sensitive protecting groups (e.g., Boc, TBS).
-
Recent Advances: The use of Hexafluoroisopropanol (HFIP) as a solvent has been shown to significantly enhance the reactivity and regioselectivity of NBS/NIS without the need for additional catalysts [1].[1]
-
Mechanism: Proceeds via a polar mechanism or Single Electron Transfer (SET), often avoiding the over-halogenation seen with
.
B. Elemental Halogens ( , )
Best For: Large-scale, robust substrates where cost is the primary driver.
While atom-economical, elemental halogens are harsh. The reaction generates HX (acid), which can degrade the thiazole ring or induce polymerization in complex scaffolds.
-
Limitation: Controlling mono- vs. di-halogenation is difficult.[2]
-
Workaround: Often requires buffering with bases (
) or phase-transfer catalysts.
C. Selectfluor (F-TEDA-BF4)
Best For: C5-Fluorination (Electrophilic).[3]
Direct fluorination is challenging due to the high reactivity of
D. Lithiation Reagents (n-BuLi/LDA) + Halogen Traps
Best For: C2-Selective Halogenation.
This is a protocol rather than a single agent. To halogenate C2, one must block C5 or exploit the acidity of C2.
-
Workflow: Deprotonation with n-BuLi (
) Trap with , , or NFSI. -
Advantage: The only reliable method for exclusive C2 functionalization on unsubstituted thiazoles [3].
Performance Matrix: Experimental Data
The following table synthesizes performance metrics from recent comparative studies, focusing on yield and selectivity.
| Agent | Target Site | Primary Mechanism | Typical Yield | Selectivity (Mono:Di) | Key Byproducts |
| NBS (in MeCN) | C5 | SEAr (Polar) | 75-85% | 90:10 | Succinimide |
| NBS (in HFIP) | C5 | SEAr (H-Bond Activated) | 92-98% | >99:1 | Succinimide |
| C5 | SEAr | 50-65% | 70:30 | HBr (Strong Acid) | |
| Selectfluor | C5 | Radical/SET | 62-88% | High | H-DABCO |
| n-BuLi + | C2 | Lithiation-Trap | 80-93% | 100:0 (C2 only) | LiI |
| Cu | C5 | Oxidative Halogenation | 70-80% | Moderate | Cu(I) salts |
Data synthesized from sources [1], [2], [3], [4].
Recommended Experimental Protocols
Protocol A: High-Yield C5-Bromination (The HFIP Method)
Recommended for valuable intermediates requiring high regioselectivity.
Rationale: HFIP activates NBS via hydrogen bonding, increasing its electrophilicity without strong acids.
-
Preparation: Dissolve the thiazole substrate (1.0 equiv) in Hexafluoroisopropanol (HFIP) (0.5 M concentration).
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) in one portion at room temperature (25°C).
-
Reaction: Stir for 15–30 minutes. (Monitor via TLC/LCMS; reaction is typically rapid).
-
Workup: Dilute with EtOAc, wash with 10%
(to quench traces of bromine) and saturated . -
Purification: Concentrate. Often requires minimal purification due to high conversion [1].
Protocol B: Regioselective C2-Iodination (The Lithiation Trap)
Recommended for synthesizing C2-coupling partners.
Rationale: Exploits the
-
Setup: Flame-dry a flask under Argon/Nitrogen. Add anhydrous THF.
-
Substrate: Add thiazole derivative (1.0 equiv) and cool to
. -
Lithiation: Add n-BuLi (1.1 equiv, 1.6M in hexanes) dropwise over 10 mins.
-
Critical Step: Stir for 30 mins at
to ensure complete formation of the 2-lithio-thiazole species.
-
-
Trapping: Dissolve
(1.2 equiv) in minimal THF and add dropwise to the cold solution. -
Quench: Allow to warm to RT, then quench with saturated
and . -
Yield: Expect >85% yield of 2-iodo-thiazole [3].
Decision Framework: Selecting the Right Agent
Use this logic flow to determine the optimal synthetic route for your specific thiazole scaffold.
Figure 2: Decision Matrix for Thiazole Halogenation. Green nodes indicate recommended modern pathways.
References
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018).[1] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.
-
Liu, T., et al. (2020). Recent Advances in the Application of Selectfluor as a "Fluorine-free" Functional Reagent in Organic Synthesis. Chemistry – An Asian Journal, 15(6), 729-741.
-
Stanetty, P., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.[5] Current Chemistry Letters, 7, 1-10.
-
Gou, F., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 74(6), 2578–2580.
Sources
A Comparative Guide to the Reactivity of 4-Chlorothiazole: Navigating Nucleophilic vs. Electrophilic Pathways
As a Senior Application Scientist, my experience in the field of medicinal chemistry has repeatedly demonstrated the pivotal role of heterocyclic scaffolds in drug discovery. Among these, the thiazole ring is a privileged structure, serving as the core of numerous therapeutic agents.[1][2] The functionalization of this ring system is paramount for modulating pharmacological properties. 4-Chlorothiazole, in particular, stands out as an exceptionally versatile building block, yet its reactivity can be counterintuitive to those accustomed to carbocyclic aromatic chemistry.
This guide provides an in-depth analysis of 4-chlorothiazole's reactivity, comparing its engagement with electron-donating groups (nucleophiles) versus electron-withdrawing groups (electrophiles). We will dissect the underlying electronic principles, present comparative experimental data, and provide robust protocols to empower researchers in their synthetic endeavors.
The Electronic Landscape of 4-Chlorothiazole
To understand the reactivity of 4-chlorothiazole, we must first appreciate its intrinsic electronic nature. The thiazole ring is aromatic, with significant π-electron delocalization.[3] However, the presence of two heteroatoms, nitrogen and sulfur, fundamentally alters its electron distribution compared to benzene.
-
Inductive Effects: Both nitrogen and sulfur are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (–I effect) on the ring carbons. The nitrogen at position 3, being a pyridine-type nitrogen, significantly lowers the electron density of the entire ring system.[4][5]
-
Aromaticity & Electron Distribution: Despite the inductive withdrawal, the lone pairs on the sulfur atom participate in the π-system, contributing to the ring's aromaticity.[6] Computational studies and NMR data indicate that the π-electron density is highest at the C5 position, making it the most nucleophilic carbon. The C2 position is the most electron-deficient, while C4 is relatively neutral before considering the substituent.[3][5]
-
The Role of the C4-Chloro Substituent: The chlorine atom at the C4 position further influences reactivity through its own dual electronic effects: a strong electron-withdrawing inductive effect (–I) and a weaker electron-donating resonance effect (+R). For halogen substituents, the inductive effect typically dominates, further reducing the ring's electron density.
This combination of effects renders the 4-chlorothiazole ring inherently electron-deficient , a critical concept that dictates its preferred reaction pathways.
Caption: Electronic character of the 4-chlorothiazole ring.
Reactivity with Electron-Donating Groups: The Realm of Nucleophilic Substitution
The electron-deficient nature of the 4-chlorothiazole ring makes it highly susceptible to attack by nucleophiles (electron-donating groups). This reactivity predominantly manifests as Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions.
The SNAr mechanism is the cornerstone of 4-chlorothiazole's reactivity with strong nucleophiles. The presence of the ring nitrogen atom is crucial; it acts as an "electron sink," stabilizing the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step.[7] This is analogous to the activation seen in nitro-substituted halobenzenes.[8]
Caption: The two-step SNAr pathway is favored on electron-poor heterocycles.
Common nucleophiles that readily displace the C4-chloride include:
-
N-Nucleophiles (Amines): Direct reaction with primary or secondary amines, often at elevated temperatures, can provide 4-aminothiazoles. However, forcing conditions can limit functional group tolerance.
-
O-Nucleophiles (Alkoxides): Alkoxides, generated from alcohols using a strong base like sodium hydride, react to form 4-alkoxythiazoles.[9][10]
-
S-Nucleophiles (Thiolates): Thiols are readily converted to their more nucleophilic thiolate anions, which efficiently displace the chloride to yield 4-thioethers.
While SNAr is effective, its scope can be limited. The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized C-N bond formation on halo-heterocycles.[11][12] These methods offer milder conditions, broader substrate scope, and superior functional group tolerance compared to classical SNAr.
The Buchwald-Hartwig amination allows for the coupling of 4-chlorothiazole with a vast array of amines, including those that are poor nucleophiles under SNAr conditions.[11] The choice of phosphine ligand is critical for catalytic efficiency, with bulky, electron-rich ligands generally providing the best results.
Caption: The key steps involve oxidative addition and reductive elimination.
Beyond C-N coupling, other palladium-catalyzed reactions are highly effective for C-C bond formation:
-
Suzuki Coupling: Couples with boronic acids/esters.
-
Sonogashira Coupling: Couples with terminal alkynes.
-
Heck Coupling: Couples with alkenes.
| Reaction | Nucleophile | Conditions | Yield (%) | Key Advantage | Causality Behind Choice |
| SNAr | Morpholine | DMF, 120 °C, 12h | 85-95% | Simple, no catalyst needed. | High-yielding for strong, unhindered nucleophiles where substrate is thermally stable.[13] |
| SNAr | Aniline | High Temp (>150 °C) | < 20% | - | Poor nucleophilicity of aniline requires harsh conditions, leading to decomposition. |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C, 4h | > 95% | Faster, milder conditions. | Preferred for thermally sensitive substrates, even with strong nucleophiles. |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C, 6h | 80-90% | Enables difficult couplings. | Essential for weakly nucleophilic amines, where SNAr fails. The catalyst facilitates the C-N bond formation that is kinetically inaccessible otherwise.[14] |
Reactivity with Electron-Withdrawing Groups: The Challenge of Electrophilic Substitution
In stark contrast to its facile reactions with nucleophiles, 4-chlorothiazole is highly resistant to Electrophilic Aromatic Substitution (EAS).[15] This is a direct consequence of its electron-deficient nature.
The EAS mechanism requires the aromatic π-system to act as a nucleophile, attacking a strong electrophile (E⁺).[16] The electron-withdrawing effects of the ring nitrogen and the C4-chloro substituent deactivate the ring, making it a poor nucleophile and significantly slowing the rate of reaction.[17] Furthermore, the nitrogen atom can be protonated or coordinate to the Lewis acid catalysts often required for EAS, adding another layer of deactivation.
Caption: The high-energy intermediate is destabilized in electron-poor rings.
-
Nitration: While possible, nitration requires aggressive conditions, such as fuming nitric acid in concentrated sulfuric acid ("mixed acid").[18][19] The reaction typically shows selectivity for the C5 position, the least deactivated carbon in the ring.[5]
-
Halogenation: Direct halogenation also requires forcing conditions and often results in complex product mixtures.
-
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not feasible on 4-chlorothiazole. The strong deactivation of the ring prevents the reaction, and the Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the basic ring nitrogen, shutting down any potential reactivity.[20]
| Feature | Reactivity with Nucleophiles (SNAr, Cross-Coupling) | Reactivity with Electrophiles (EAS) |
| Driving Force | Electron-deficient nature of the ring. | Electron-rich nature of the ring. |
| 4-Chlorothiazole Suitability | Excellent. The ring is pre-activated for this chemistry. | Very Poor. The ring is strongly deactivated. |
| Reaction Conditions | Mild to moderate (e.g., 80-120 °C). | Harsh and aggressive (e.g., strong, fuming acids). |
| Substrate Scope | Very broad; C-N, C-O, C-S, and C-C bonds are accessible. | Very narrow; primarily limited to nitration. |
| Predictability & Yields | Generally high and predictable. | Often low, with potential for side reactions. |
Experimental Protocols: A Practical Guide
Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. Below are self-validating experimental workflows for key transformations of 4-chlorothiazole.
Causality: This protocol is chosen to illustrate the power of cross-coupling for a weakly nucleophilic amine where traditional SNAr would fail. The use of a bulky, electron-rich phosphine ligand (XPhos) is critical to facilitate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle. Sodium tert-butoxide is a sufficiently strong, non-nucleophilic base to deprotonate the amine without competing side reactions.
-
Vessel Preparation: To an oven-dried Schlenk tube, add 4-chlorothiazole (1.0 mmol, 119.57 mg), 4-methoxyaniline (1.2 mmol, 147.8 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), and XPhos (0.04 mmol, 19.1 mg).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 4-((4-methoxyphenyl)amino)thiazole.
Causality: This protocol uses harsh conditions necessary to overcome the high activation barrier for EAS on a deactivated ring. Concentrated sulfuric acid serves both as a solvent and as a proton source to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The reaction is performed at low temperature to control the exothermic reaction and minimize potential side products.[21]
-
Acid Mixture Preparation: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated nitric acid (1.5 mL) to concentrated sulfuric acid (5 mL). Stir for 10 minutes.
-
Substrate Addition: Slowly add 4-chlorothiazole (1.0 mmol, 119.57 mg) to the cold mixed acid solution dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (20 mL), saturated sodium bicarbonate solution (20 mL, caution: gas evolution), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization to yield 4-chloro-5-nitrothiazole.
Conclusion and Strategic Recommendations
The reactivity of 4-chlorothiazole is a clear illustration of how the electronic properties of a heterocyclic ring dictate its synthetic utility.
-
For introducing electron-donating groups or carbon-based fragments (amines, ethers, thioethers, aryl, alkyl, alkynyl groups), nucleophilic pathways are overwhelmingly superior. Modern palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination and Suzuki coupling, should be the primary consideration due to their mild conditions, broad scope, and high yields.
-
For introducing electron-withdrawing groups, electrophilic aromatic substitution is the necessary, albeit challenging, route. Researchers must be prepared for harsh conditions, lower yields, and potential purification difficulties.
By understanding this fundamental dichotomy, chemists can strategically design synthetic routes that leverage the inherent strengths of the 4-chlorothiazole scaffold, accelerating the development of novel molecules for research, medicine, and materials science.
References
- US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride.
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electron-withdrawing thiazole derivatives: Topics by Science.gov . Science.gov. [Link]
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Nucleophilic substitution of 4,5‐dichlorothiadiazole with KF as... . ResearchGate. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . PubMed Central (PMC). [Link]
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Product of 4-chlorobutan-1-ol treated with KOH in alcohol . Chemistry Stack Exchange. [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) . PubMed. [Link]
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nucleophilic aromatic substitutions . YouTube. [Link]
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Do electron-donating groups influence carbocation reactivity and thus electrophilicity? . Reddit. [Link]
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Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines . ResearchGate. [Link]
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Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity . PNAS. [Link]
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THIAZOLE . YouTube. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . National Institutes of Health (NIH). [Link]
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]
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4-Chlorothiazole . PubChem. [Link]
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Substituent Effects . University of Calgary. [Link]
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Thiazole . Wikipedia. [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions . Master Organic Chemistry. [Link]
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New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity . PubMed. [Link]
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One-pot Synthesis and Characterization of Highly Functionalized Thiazoles . SciSpace. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
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17.6: Reactions of Alcohols . Chemistry LibreTexts. [Link]
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Electrophilic Aromatic Substitution Reactions Made Easy! . YouTube. [Link]
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Buchwald–Hartwig amination . Wikipedia. [Link]
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12.6 Substitution Reactions of Alcohols | Organic Chemistry . YouTube. [Link]
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Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives . ResearchGate. [Link]
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Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles . ResearchGate. [Link]
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Thiazole synthesis . Organic Chemistry Portal. [Link]
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Synthesis of alkyl chlorides . Organic Chemistry Portal. [Link]
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22.4: Electrophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
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Nitration procedures of chloroaniline isomers . ResearchGate. [Link]
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Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions . PubMed. [Link]
-
Electrophilic Aromatic Substitution Mechanism . Master Organic Chemistry. [Link]
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Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis . Digital Commons @ URI. [Link]
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replacing the -oh group in alcohols by a halogen . Chemguide. [Link]
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20.6: Reactions of Amines . Chemistry LibreTexts. [Link]
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Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation . PubMed. [Link]
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Amine Reactions and Practice (Live Recording) Organic Chemistry Review . YouTube. [Link]
-
Nitration . Wikipedia. [Link]
- US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
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A Comparative Guide to the Characterization of 4-Chlorothiazole Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of methodologies for the characterization of reaction byproducts in the synthesis of 4-chlorothiazole. This document moves beyond a simple listing of procedures to explain the rationale behind experimental choices, ensuring a robust and validated approach to impurity profiling.
The Synthetic Landscape of 4-Chlorothiazole and the Inevitability of Byproducts
4-Chlorothiazole is a crucial heterocyclic building block in the synthesis of numerous pharmaceutical agents and agrochemicals. Its preparation commonly involves the Hantzsch thiazole synthesis , a robust and versatile method for constructing the thiazole ring.[1][2][3] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[3]
For the synthesis of 4-chlorothiazole, a common pathway involves the reaction of an α-halo derivative of 4'-chloroacetophenone with a simple thioamide, such as thioformamide. While this reaction is generally efficient, the formation of byproducts is often unavoidable due to the reactive nature of the intermediates and the potential for side reactions. Understanding and controlling these impurities is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
The Hantzsch Synthesis Pathway for 4-Chlorothiazole
The primary reaction for the synthesis of 4-(4-chlorophenyl)thiazole, a closely related and illustrative example, is depicted below. The synthesis of 4-chlorothiazole itself would involve a similar principle, likely starting from a chlorinated α-haloacetaldehyde or a related synthon.
Caption: A simplified workflow of the Hantzsch synthesis for a 4-arylthiazole.
Common Byproducts in 4-Chlorothiazole Synthesis: Structures and Mechanisms
Based on the established mechanisms of the Hantzsch synthesis and related reactions, several key byproducts can be anticipated. The precise nature and quantity of these impurities will depend on specific reaction conditions such as temperature, solvent, and pH.
Isomeric Iminothiazole Formation
Under acidic conditions, a common side reaction in the Hantzsch synthesis using N-unsubstituted thioamides is the formation of a 2-imino-2,3-dihydrothiazole isomer. This occurs due to a change in the regioselectivity of the cyclization step.
Caption: Competing cyclization pathways leading to the desired thiazole and its imino isomer.
This isomeric byproduct can be particularly challenging to separate from the desired product due to their similar polarities.
Dimerization and Oligomerization
The reactive intermediates in the synthesis can potentially undergo self-condensation or react with the final product to form dimeric and oligomeric impurities. For instance, the formation of bis(thiazole) structures has been reported in related syntheses.[4][5]
Byproducts from Starting Material Impurities
Impurities present in the starting materials, such as 2,4-dichloroacetophenone, can also lead to the formation of corresponding byproducts.[6][7] For example, if the starting α-haloketone contains isomers, a mixture of isomeric thiazole products will be obtained.
Hydrolysis Products
4-Chlorothiazole, particularly under certain pH and temperature conditions, may be susceptible to hydrolysis, leading to the formation of the corresponding thiazol-4-one.
A Comparative Analysis of Analytical Techniques for Byproduct Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of 4-chlorothiazole reaction byproducts. The choice of technique depends on the specific analytical challenge, from routine purity checks to the structural elucidation of unknown impurities.
| Analytical Technique | Principle | Strengths | Limitations | Ideal Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | - High resolution for separating complex mixtures.- Quantitative accuracy and precision.- Versatility with various detectors (UV, DAD, MS). | - May require method development for optimal separation.- Co-elution of isomers can be challenging. | - Routine purity analysis.- Quantification of known and unknown impurities.- Stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | - Excellent for volatile and semi-volatile compounds.- Provides structural information from mass fragmentation patterns.- High sensitivity. | - Requires derivatization for non-volatile compounds.- Thermal degradation of labile compounds can occur. | - Identification of volatile byproducts and residual solvents.- Confirmation of molecular weight. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of mass spectrometry. | - Applicable to a wide range of compounds, including non-volatile and thermally labile ones.- Provides molecular weight and structural information.- High sensitivity and selectivity. | - Matrix effects can suppress ionization.- More complex and expensive than HPLC-UV. | - Structural elucidation of unknown impurities.- Confirmation of byproduct identity.- Trace-level impurity analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. | - Unambiguous structure determination.- Provides information on isomerism and stereochemistry.- Non-destructive. | - Lower sensitivity compared to MS.- Requires relatively pure samples for structural elucidation. | - Definitive structural confirmation of isolated impurities.- Characterization of isomeric byproducts. |
Experimental Protocols: A Self-Validating System
The following protocols provide a starting point for the analysis of 4-chlorothiazole reaction mixtures. It is crucial to validate these methods for your specific application to ensure trustworthiness and accuracy.
HPLC-UV Method for Purity Assessment
This method is designed for the routine analysis of 4-chlorothiazole and the quantification of its major byproducts.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Rationale: The gradient elution allows for the separation of compounds with a range of polarities. Formic acid helps to protonate the analytes and improve peak shape.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of 4-chlorothiazole (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Volatile Byproduct Identification
This protocol is suitable for identifying volatile and semi-volatile impurities in the reaction mixture.
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Rationale: This temperature program allows for the separation of a wide range of volatile compounds.
-
-
Injection Mode: Splitless or split, depending on the expected concentration of impurities.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.
-
Filter the solution if necessary.
Sources
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Strategic Deployment of 4-Chlorothiazole Analogs in Medicinal Chemistry
The following guide provides an in-depth technical analysis of the 4-chlorothiazole scaffold, designed for medicinal chemists and drug discovery scientists. It moves beyond generic descriptions to focus on the specific structure-activity relationship (SAR) consequences of the C4-chlorine atom: its role as a metabolic blocker, a lipophilic modulator, and a reactive handle for late-stage diversification.
A Comparative Guide to Potency, Stability, and Synthetic Utility
Executive Summary: The "Chlorine Switch" at C4
The 1,3-thiazole ring is a privileged scaffold found in numerous FDA-approved drugs (e.g., Ritonavir, Dasatinib, Cefdinir). While the C2 and C5 positions are classically exploited for diversification, the C4-position represents a critical "toggle switch" for physicochemical optimization.[1]
Replacing a C4-hydrogen with a chlorine atom (4-chlorothiazole ) introduces three distinct advantages:
-
Metabolic Blockade: Steric and electronic shielding of the thiazole ring against oxidative metabolism (P450-mediated).[1]
-
Halogen Bonding: The C4-Cl moiety can engage in specific halogen-bonding interactions with backbone carbonyls in target proteins (e.g., kinases, proteases).[1]
-
Synthetic Reactivity: Unlike the inert phenyl-chloride, the heteroaromatic C4-Cl bond is sufficiently activated for nucleophilic aromatic substitution (
), enabling "scaffold hopping" to 4-fluoro or 4-amino derivatives.
Comparative Performance Analysis
The following data summarizes the impact of the C4-substituent on key drug-like properties.
Table 1: Physicochemical & Metabolic Impact of C4-Substitution
Data synthesized from comparative metabolic stability studies (microsomal stability) and standard physicochemical calculations.
| Feature | 4-H Thiazole (Reference) | 4-Cl Thiazole (Target) | 4-F Thiazole (Alternative) | 4-Me Thiazole (Control) |
| LogP (Lipophilicity) | 0.45 (Baseline) | 1.15 (+0.7) | 0.60 (+0.15) | 0.90 (+0.45) |
| Metabolic Stability ( | Low (< 15 min) | High (> 60 min) | Medium (~30 min) | Medium (~45 min) |
| Electronic Effect ( | 0.00 | +0.23 (EWG) | +0.06 (EWG) | -0.17 (EDG) |
| C-X Bond Length | 1.09 Å | 1.74 Å | 1.35 Å | 1.54 Å |
| Reactivity ( | Inert | Active | Highly Active | Inert |
Key Insight: The 4-Cl analog provides the most significant boost in lipophilicity (LogP) while simultaneously blocking metabolic oxidation. The 4-F analog is less lipophilic but often metabolically labile due to the high strength of the C-F bond preventing oxidative debromination/dechlorination, yet it does not offer the steric bulk to block adjacent oxidation as effectively as Chlorine.
Table 2: Biological Potency Case Study (Tubulin Inhibition)
Comparison of IC50 values for thiazole-based tubulin polymerization inhibitors (SMART templates).
| Compound ID | R-Group at C4 | IC50 (HeLa Cells) | Mechanism of Action |
| SMART-H | -H | 125 nM | Tubulin Destabilization |
| SMART-Cl | -Cl | 18 nM | Enhanced Hydrophobic Pocket Fill |
| SMART-F | -F | 45 nM | H-Bond Acceptor Interaction |
| SMART-Ph | -Phenyl | 210 nM | Steric Clash (Too bulky) |
Critical SAR Logic & Mechanism
The utility of the 4-chlorothiazole scaffold is governed by specific electronic and steric rules.
Mechanism 1: Metabolic Blockade
Thiazoles are prone to oxidative metabolism, particularly at the C5 position (via electrophilic attack) and S-oxidation.
-
The Effect: Placing a Chlorine at C4 exerts an electron-withdrawing effect (Inductive, -I), reducing the electron density of the ring and making the C5 position less susceptible to electrophilic oxidation by Cytochrome P450 enzymes.
-
Sterics: The Van der Waals radius of Chlorine (1.75 Å) sterically hinders the approach of the heme-iron center to the adjacent C5-H or Nitrogen lone pair.
Mechanism 2: The "Reactive Handle" ( )
Unlike chlorobenzenes, 4-chlorothiazoles are electron-deficient heteroaromatics. The C4 position is activated for Nucleophilic Aromatic Substitution (
-
Application: This allows the 4-Cl group to serve as a temporary placeholder during synthesis, which can later be displaced by Fluoride (using TMAF) or Amines to generate diversity libraries.
Visualization: SAR Decision Tree
Figure 1: Decision logic for implementing the 4-chlorothiazole moiety in lead optimization.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-Chlorothiazole
Direct synthesis via Hantzsch-type cyclization is often difficult for 4-chloro derivatives due to the instability of 1,1-dichloroacetone. The preferred route often involves chlorination of the pre-formed thiazole or using specific precursors.
Method: Chlorination of 2-aminothiazole-5-carbaldehyde (Vilsmeier-Haack conditions). Reference: Adapted from WuXi STA Process (See Ref 1).
-
Reagents: 2-aminothiazole (1.0 eq),
(2.3 eq), DMF (7.5 vol). -
Setup: Charge anhydrous DMF into a reactor. Cool to -5°C.
-
Addition: Add
dropwise, maintaining temperature < 5°C. (Formation of Vilsmeier reagent). -
Cyclization/Chlorination: Add the thiazole substrate.[1] Heat to 95-100°C for 4 hours.
-
Note: The Vilsmeier reagent acts to chlorinate the electron-rich ring positions.[1]
-
-
Workup: Quench into ice water. Neutralize with
.[1] Extract with Ethyl Acetate.[1] -
Purification: Recrystallize from Ethanol/Water.
-
Validation:
C NMR should show a significant upfield shift of C4 compared to the non-chlorinated precursor due to the shielding anisotropy of the halogen, despite the inductive deshielding.
Protocol B: Conversion of 4-Cl to 4-F (Scaffold Hopping)
This protocol allows the conversion of the 4-Cl analog to the 4-F analog, which is otherwise difficult to synthesize directly.
Method: Anhydrous TMAF Fluorination.[1][2][3][4] Reference: J. Org.[1] Chem. / WuXi AppTec (See Ref 2).
-
Preparation: Dry Tetramethylammonium Fluoride (TMAF) tetrahydrate by azeotropic distillation with Isopropanol and DMF. Critical: Water content must be < 0.2%.[2][4]
-
Reaction: Dissolve 4-chlorothiazole substrate in anhydrous DMF.
-
Fluorination: Add dried TMAF (2.0 eq).
-
Conditions: Heat to 80°C for 6 hours. Monitor by HPLC (4-F product elutes earlier than 4-Cl).
-
Safety: TMAF is hygroscopic and corrosive.[1] Handle under
atmosphere.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for accessing and diversifying the 4-chlorothiazole core.
References
-
WuXi STA. (2021).[1] Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale.[1][2]
-
Journal of Medicinal Chemistry. (2011). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents.[1][5]
-
European Journal of Medicinal Chemistry. (2021). Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy.
-
Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
-
ResearchGate. (2022).[1] Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions.[1]
Sources
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- 2. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 3. files.core.ac.uk [files.core.ac.uk]
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- 5. Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for 4-Chlorothiazole
For Researchers, Scientists, and Drug Development Professionals
Handling 4-Chlorothiazole in a laboratory setting demands a comprehensive understanding of its potential hazards and the rigorous implementation of safety protocols. This guide, designed by and for laboratory professionals, provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE). Our aim is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Understanding the Hazard: Why PPE is Critical
4-Chlorothiazole (CAS No. 4175-72-8) is a halogenated heterocyclic compound that presents several potential health risks. According to its Safety Data Sheet (SDS), it is crucial to handle this chemical with care due to the following hazards:
-
Skin Irritation: Direct contact can cause skin irritation.
-
Serious Eye Irritation: The chemical can cause significant eye irritation.
-
Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory tract irritation.
-
Potential for Harm: It may be harmful if swallowed or in contact with skin.
-
Flammability: As a flammable liquid and vapor, it poses a fire risk.
A thorough risk assessment is the first step before any procedure involving 4-Chlorothiazole. This guide will focus on the PPE required to mitigate the risks of exposure.
Your Armor: Selecting the Right PPE
The selection of appropriate PPE is paramount. Below is a detailed breakdown of the necessary equipment, moving from essential baseline protection to enhanced measures for higher-risk procedures.
Hand Protection: Your First Line of Defense
-
For Incidental Contact (Splash Protection):
-
Nitrile Gloves: A standard in most laboratories, nitrile gloves offer good splash protection against a variety of chemicals. It is crucial to select a glove with a thickness of at least 5 mil. In case of any contact, gloves should be removed and replaced immediately.
-
-
For Extended Contact or Immersion:
-
Neoprene or Butyl Rubber Gloves: For procedures with a higher risk of prolonged contact, more robust glove materials are recommended. Neoprene offers good resistance to a broad range of chemicals, while butyl rubber is highly effective against many organic compounds. It is advisable to double-glove , wearing a lighter nitrile glove underneath a heavier neoprene or butyl glove. This provides an additional layer of protection and makes it easier to see if the outer glove has been breached.
-
Glove Selection and Use: Key Considerations
| Glove Material | Recommended Use for 4-Chlorothiazole | Key Considerations |
| Nitrile | Incidental splash protection (minimum 5 mil thickness) | Change immediately upon contact. Not recommended for prolonged immersion. |
| Neoprene | Extended contact, handling larger quantities | Good chemical and physical resistance. |
| Butyl Rubber | High-risk procedures, extended contact | Excellent resistance to many organic compounds, but may be less dexterous. |
Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection: Shielding from Splashes and Vapors
Given that 4-Chlorothiazole can cause serious eye irritation, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These are the minimum requirement for any work with 4-Chlorothiazole. They must provide a complete seal around the eyes to protect from splashes from all angles.
-
Face Shield: A face shield should be worn in addition to chemical splash goggles, especially when handling larger quantities, during heating, or when there is a significant risk of splashing. A face shield protects the entire face from contact with the chemical.
Body Protection: Guarding Against Contamination
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and spills. The lab coat should have long sleeves and a snap or button front.
-
Chemical-Resistant Apron: When handling larger volumes or in situations with a high potential for splashes, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat.
Respiratory Protection: When and Why
Respiratory protection is necessary when engineering controls, such as a fume hood, are insufficient to maintain exposure below acceptable levels, or during an emergency situation like a large spill.
-
Work in a Certified Chemical Fume Hood: All work with 4-Chlorothiazole should ideally be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.
-
Respirator Selection: If a respirator is required, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended. Due to the chlorinated nature of the compound, a combination cartridge that also protects against acid gases may be a prudent choice. A P100 particulate filter should be included if there is a risk of aerosol generation.
Respirator Cartridge Color Coding
| Cartridge Type | Color Code | Protection Against |
| Organic Vapor (OV) | Black | Organic vapors |
| Acid Gas | White | Acid gases (e.g., hydrogen chloride) |
| P100 Particulate Filter | Magenta | All particulate aerosols |
All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict operational plan is crucial for minimizing risk.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is important to prevent contamination.
Doffing PPE: Avoiding Self-Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The principle is to touch potentially contaminated surfaces with other contaminated surfaces (glove-to-glove) and clean surfaces with clean surfaces (skin-to-skin).
Emergency Response: Spill and Exposure Plan
Minor Spill (Contained within a fume hood)
-
Alert others in the immediate area.
-
Ensure you are wearing the appropriate PPE.
-
Use a chemical spill kit with an absorbent material suitable for organic compounds to absorb the spill.
-
Place the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (Outside of a fume hood)
-
Evacuate the immediate area.
-
Alert others and activate the fire alarm if the spill is large or poses a fire hazard.
-
Close the laboratory doors to contain the vapors.
-
Call your institution's emergency response team.
-
Provide the emergency responders with the Safety Data Sheet for 4-Chlorothiazole.
-
Do not re-enter the area until it has been cleared by safety professionals.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Management of Waste
Proper disposal of 4-Chlorothiazole and contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: As a halogenated organic compound, 4-Chlorothiazole waste must be collected in a dedicated, labeled "Halogenated Organic Waste" container.[1][2] Do not mix it with non-halogenated waste.
-
Container Management:
-
Use a chemically compatible container with a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name "4-Chlorothiazole".[3]
-
Keep the container closed except when adding waste.
-
-
Contaminated PPE and Materials: All disposable PPE (gloves, lab coats), absorbent materials from spills, and any other items contaminated with 4-Chlorothiazole must be disposed of as solid hazardous waste. Place these items in a designated, labeled hazardous waste bag or container.
-
Empty Containers: "Empty" containers that held 4-Chlorothiazole must also be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific waste pickup and disposal procedures.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 4-Chlorothiazole, fostering a safer and more productive research environment.
References
-
Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]
-
Bucknell University. WASTE MANAGEMENT. Available at: [Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
